Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSEAOBCVYOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile and privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered heterocyclic system, containing two nitrogen atoms and a sulfur atom, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural similarity is believed to contribute to the ability of 1,3,4-thiadiazole derivatives to interfere with DNA replication processes.[1][2] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to traverse cellular membranes and interact with biological targets, often leading to favorable oral absorption and bioavailability.[2]
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, the subject of this guide, is a key derivative within this class of compounds. Its 2,5-disubstituted nature allows for fine-tuning of its physicochemical and biological properties, making it a compound of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, as these characteristics directly influence its pharmacokinetic and pharmacodynamic profiles. While specific experimental data for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is not extensively documented in publicly available literature, we can infer and estimate several key parameters based on the known properties of structurally similar compounds, such as its oxadiazole analog and other 2,5-disubstituted 1,3,4-thiadiazoles.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated |
| Melting Point | Not available (solid at room temp) | Inferred |
| Boiling Point | Not available | Inferred |
| Solubility | Soluble in polar organic solvents | Inferred[3] |
| pKa | Not available | |
| LogP | ~2.0 - 3.1 | Estimated[4] |
Note: The LogP value is an estimate based on related structures and serves as an indicator of the compound's lipophilicity. Experimental determination is recommended for precise characterization.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related 1,3,4-thiadiazole derivatives, the following spectral characteristics are anticipated for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The ethyl ester group will exhibit a quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃).[5][6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the thiadiazole ring, and the ethyl ester. The carbons of the thiadiazole ring are expected to resonate at a lower field.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1740 cm⁻¹), C=N stretching of the thiadiazole ring, and C-S stretching.[6][7]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[5]
Experimental Protocol: Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established process in organic chemistry, often involving the cyclization of thiosemicarbazide precursors.[1][4][8] The following is a detailed, step-by-step methodology for the synthesis of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, adapted from established procedures for similar compounds.
Rationale: This synthetic route is chosen for its efficiency and the ready availability of the starting materials. The acid-catalyzed cyclization is a common and effective method for forming the 1,3,4-thiadiazole ring from a thiosemicarbazide intermediate.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl isothiocyanatoformate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
-
Reaction Setup: Suspend the synthesized thiosemicarbazide intermediate (1 equivalent) in a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, in a round-bottom flask cooled in an ice bath.
-
Reaction: Stir the mixture at room temperature for several hours, or gently heat if necessary, while monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product should precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water until neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate.
Potential Applications in Drug Development
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of a wide range of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including:
-
Anticancer: Numerous 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines.[1][9]
-
Antimicrobial: This class of compounds has shown significant antibacterial and antifungal activity.
-
Anti-inflammatory: Certain derivatives have exhibited potent anti-inflammatory effects.
-
Anticonvulsant: The 1,3,4-thiadiazole scaffold is present in some anticonvulsant drugs.
The specific substitution pattern of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, with a phenyl group at the 5-position and an ethyl carboxylate at the 2-position, provides a template for further chemical modification to optimize its interaction with various biological targets. The phenyl group can be substituted to explore structure-activity relationships, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides to modulate solubility and cell permeability.
Caption: Biological significance and drug development potential of the 1,3,4-thiadiazole scaffold.
Conclusion
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. Retrieved from [Link]
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(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. (2023, August 29). Retrieved from [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry. (2023, July 31). Retrieved from [Link]
-
Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. (2024, July 27). Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. (n.d.). Retrieved from [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved from [Link]
-
Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021, March 1). Retrieved from [Link]
-
174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved from [Link]
-
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of 2, 5-disubstituted-1, 3, 4-thiadiazole derivatives. (n.d.). Retrieved from [Link]
-
Ethyl 5-(5-acetyl-4-methylthiazol-2-ylimino)-4-phenyl-1,3,4-thiadiazole-2-carboxylate. (n.d.). Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED-1,3,4-THIxADIAZOLE DERIVATIVES - TSI Journals. (n.d.). Retrieved from [Link]
-
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | C11H10N2O3 | CID 651752 - PubChem. (n.d.). Retrieved from [Link]
-
Green Efficient Synthesis of[1][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. (2025, August 11). Retrieved from [Link]
-
Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem. (n.d.). Retrieved from [Link]
-
2-Methyl-5-phenyl-2,3-dihydro-[1][8]thiadiazole-2-carboxylic acid ethyl ester - 摩熵化学. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC. (n.d.). Retrieved from [Link]
-
Structural studies of 2,5-disubstituted 1,3,4- thiadiazole derivatives from dithioesters under the mild condition. (2020, April 14). Retrieved from [Link]
-
SYNTHESIS OF 5 SUBSTITUTED 1,3,4 THIADIAZOL 2 YL SULFANYLACETIC ACID DERIVATIVES. (n.d.). Retrieved from [Link]
-
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (C11H10N2O3) - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved from [Link]
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- 9. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rational Design and Therapeutic Profiling of 1,3,4-Thiadiazole Ester Derivatives: A Technical Whitepaper
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that promise broad-spectrum efficacy but fail during late-stage pharmacokinetic optimization. The 1,3,4-thiadiazole nucleus is a notable exception. When functionalized as an ester derivative, this five-membered heterocyclic system—characterized by its highly aromatic, mesoionic nature—exhibits exceptional metabolic stability, lipophilicity, and target-binding affinity.
This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structural rationale, and biological mechanisms of 1,3,4-thiadiazole ester derivatives, designed specifically for researchers and drug development professionals.
Structural Rationale: The 1,3,4-Thiadiazole Ester Pharmacophore
The pharmacological versatility of the 1,3,4-thiadiazole core originates from its unique -N=C-S- toxophoric moiety. The sulfur atom imparts high liposolubility, allowing the molecule to easily cross cellular membranes, while the nitrogen atoms serve as potent hydrogen-bond acceptors[1].
When we introduce an ester linkage (e.g., carboxylate esters) to the 1,3,4-thiadiazole ring, we achieve three critical pharmacokinetic upgrades:
-
Tunable Lipophilicity (LogP): The ester group masks polar functional groups, significantly enhancing intestinal absorption and cellular permeability without violating Lipinski’s Rule of Five[1].
-
Prodrug Capabilities: Esterases in the intracellular environment can hydrolyze the ester bond, releasing the active thiadiazole pharmacophore directly within the tumor microenvironment or bacterial cytoplasm.
-
Phase Promotion: In materials science and biophysics, 1,3,4-thiadiazole esters act as strong promoters of smectic C liquid crystal phases, which translates biologically to excellent integration into lipid bilayers[2].
Synthetic Methodologies: POCl₃-Mediated Cyclodehydration
In my experience, the primary failure point in synthesizing 1,3,4-thiadiazole derivatives lies in the cyclization step. While sulfuric acid is traditionally used, it often leads to oxidative side reactions and poor yields. The use of Phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent is the gold standard for synthesizing these derivatives from carboxylic acids (or ester precursors) and thiosemicarbazide[3].
Below is a self-validating protocol designed to ensure high-purity yields.
Protocol: Synthesis of 5-Substituted-1,3,4-Thiadiazole-2-amine Derivatives
This protocol utilizes a one-pot cyclodehydration mechanism.
-
Step 1: Acyl Chloride Formation. Combine 3.00 mmol of the aromatic carboxylic acid (or ester equivalent) with 10 mL of POCl₃ in a round-bottom flask. Stir for 20 minutes at room temperature.
-
Causality: POCl₃ activates the carbonyl oxygen, converting the acid/ester into a highly reactive acyl chloride intermediate, which is essential for the subsequent nucleophilic attack[3].
-
-
Step 2: Hydrazine Coupling & Cyclization. Add 3.00 mmol of thiosemicarbazide to the mixture. Elevate the temperature to 80–90 °C and stir for 1 hour.
-
Causality: The thermal energy drives the nucleophilic attack of the hydrazine nitrogen onto the acyl carbon. The POCl₃ then facilitates the abstraction of water, forcing the sulfur atom to attack the activated imine, thereby closing the 5-membered thiadiazole ring[4].
-
-
Step 3: Exothermic Quenching. Cool the reaction vessel in an ice bath. Carefully and dropwise, add 40 mL of cold distilled water.
-
Causality: Unreacted POCl₃ reacts violently with water to form phosphoric acid and HCl. The ice bath prevents temperature spikes that would otherwise hydrolyze the newly formed thiadiazole ring back into an open-chain thiosemicarbazone[3].
-
-
Step 4: Reflux and Free-Base Precipitation. Reflux the resulting aqueous suspension for 4 hours. Cool to room temperature and basify the solution to pH 8 using a 50% NaOH solution. Filter the resulting precipitate.
-
Causality: Refluxing breaks down any intermediate phosphoryl adducts. Basification neutralizes the generated HCl, converting the soluble thiadiazole hydrochloride salt into its insoluble free-base form for easy filtration[3].
-
-
Validation Checkpoint: Successful cyclization is confirmed via FT-IR spectroscopy by the disappearance of the carbonyl stretching band (~1700 cm⁻¹) and the emergence of distinct C=N (~1620 cm⁻¹) and C-S-C (~680 cm⁻¹) stretching frequencies[4].
Biological Activity Spectrum: Anticancer & Antimicrobial Efficacy
1,3,4-thiadiazole derivatives have demonstrated profound efficacy as both antimicrobial and anticancer agents. Their structural geometry allows them to act as multi-target kinase inhibitors.
Anticancer Mechanisms
Recent oncology studies highlight that 1,3,4-thiadiazole derivatives induce apoptosis and cell cycle arrest through several distinct pathways:
-
CDK1 Inhibition: Specific derivatives act as potent Cyclin-Dependent Kinase 1 (CDK1) inhibitors, preventing cancer cells from progressing past the G2/M phase, ultimately leading to mitotic catastrophe[1].
-
PTK2/FAK Pathway Suppression: The thiadiazole scaffold has shown marked inhibition of the Focal Adhesion Kinase (FAK) pathway, which is critical for tumor migration, invasiveness, and survival in breast and pancreatic cancers[5].
-
Caspase-Dependent Apoptosis: These compounds disrupt the mitochondrial membrane potential (MMP), triggering the release of cytochrome c. This activates the intrinsic apoptotic pathway via Caspase-9, while simultaneously activating the extrinsic pathway via Caspase-8, both converging on the executioner Caspase-3[1].
Quantitative Efficacy Data
To contextualize their potency, I have summarized the in vitro IC₅₀ data of recently synthesized 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Reference |
| 5-Aryl-1,3,4-thiadiazole-2-amine (2g) | LoVo (Colon Carcinoma) | 2.44 | Anti-proliferative / Apoptosis | [3] |
| 1,3,4-Thiadiazole derivative (22d) | MCF-7 (Breast Cancer) | 1.52 | PTK2/FAK Pathway Inhibition | [5] |
| Pyrazolo[1,5-a]pyrimidine thiadiazole (18a) | HEPG2-1 (Liver Carcinoma) | 4.90 | Antitumor / Cytotoxicity | [2] |
| 5-Aryl-1,3,4-thiadiazole-2-amine (2g) | MCF-7 (Breast Cancer) | 23.29 | Anti-proliferative / Apoptosis | [3] |
Mechanistic Pathway Visualization
To fully grasp the multi-target nature of these compounds, we must map their pharmacodynamics. The diagram below illustrates the dual-action signaling cascade initiated by 1,3,4-thiadiazole derivatives, leading to cell cycle arrest and programmed cell death.
Mechanistic pathways of 1,3,4-thiadiazole derivatives inducing apoptosis and cell cycle arrest.
Conclusion & Future Perspectives
The integration of ester moieties into the 1,3,4-thiadiazole framework represents a highly rational approach to overcoming the bioavailability bottlenecks often seen in heterocyclic drug discovery. In silico ADMET profiling confirms that these derivatives maintain low blood-brain barrier penetration while maximizing intestinal absorption, strictly adhering to Lipinski's Rule of Five[1].
References
1.[4] Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: nih.gov URL:
2.[3] Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: mdpi.com URL:
3.[2] Title: Corrigendum to “Synthesis, molecular docking study, and biological evaluation and of new thiadiazole and thiazole derivatives incorporating isoindoline-1,3-dione moiety as anticancer and antimicrobial agents” Source: researchgate.net URL:
4.[1] Title: New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile Source: nih.gov URL:
5.[5] Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: mdpi.com URL:
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- 5. mdpi.com [mdpi.com]
Thermodynamic Profiling and Stability Analysis of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
Executive Summary
The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for pyrimidine in anticancer and antimicrobial drug discovery[1]. However, the thermodynamic instability of its free carboxylic acid derivatives—specifically 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid—presents significant challenges during synthesis and formulation due to rapid decarboxylation under acidic conditions[1].
To bypass this thermodynamic sink, the compound is routinely trapped as an ester. Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate serves as a highly stable, isolable intermediate critical for the synthesis of complex protease-activated receptor 4 (PAR4) antagonists and heparanase inhibitors[2][3]. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of this specific ester, detailing the causality behind its stability, the experimental protocols required for its characterization, and the computational models used to predict its behavior.
Structural Thermodynamics & Causality of Stability
The thermodynamic profile of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is dictated by three distinct structural domains:
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The 1,3,4-Thiadiazole Core: The ring exhibits high aromaticity, but the strongly electronegative sulfur and nitrogen atoms create a significant electron-withdrawing effect[1]. This effect destabilizes the adjacent carboxylate anion in the free acid, lowering the activation energy ( Ea ) required for unimolecular decarboxyprotonation.
-
The C5-Phenyl Substituent: The phenyl ring extends the conjugated π -system across the heterocycle. Density Functional Theory (DFT) studies on 1,3,4-thiadiazoles demonstrate that such extended conjugation lowers the Highest Occupied Molecular Orbital (HOMO) energy, contributing to a more negative standard enthalpy of formation ( ΔfH∘ ) compared to aliphatic derivatives[4].
-
The C2-Ethyl Ester: Esterification fundamentally alters the Gibbs free energy ( ΔG ) landscape of the degradation pathway. By masking the acidic proton, the formation of the zwitterionic transition state required for decarboxylation is thermodynamically prohibited at standard temperature and pressure (STP)[1].
Figure 1: Thermodynamic degradation pathway from stable ester to decarboxylated product.
Methodologies for Thermodynamic Characterization
To construct a self-validating thermodynamic profile, empirical calorimetry must be coupled with ab initio computational chemistry. Because the compound contains sulfur, standard static bomb calorimetry is insufficient and will yield unreliable data.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
Purpose: To determine the standard molar enthalpy of combustion ( ΔcHm∘ ), which is subsequently used to calculate the standard enthalpy of formation ( ΔfHm∘ )[5].
Causality & Rationale: In a static oxygen bomb, the combustion of organosulfur compounds yields a thermodynamically undefined mixture of aqueous sulfur dioxide ( SO2 ) and sulfur trioxide ( SO3 ). A rotating bomb ensures that the combustion products are mechanically washed with a specific bomb liquid (usually water containing a trace of H2O2 ), quantitatively oxidizing all sulfur species to a uniform, thermodynamically defined state of aqueous sulfuric acid ( H2SO4 ).
Step-by-Step Methodology:
-
Sample Preparation: Synthesize and purify ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate via the condensation of thiosemicarbazide and aromatic carboxylic acids, followed by esterification[1][3]. Recrystallize from methanol to >99.9% purity (verify via HPLC and DSC). Pelletize ~0.5 g of the sample.
-
Bomb Loading: Place the pellet in a platinum crucible. Add exactly 10.00 mL of deionized water containing 0.1 M H2O2 to the bomb cylinder to act as the oxidant for sulfur combustion products.
-
Pressurization: Purge the bomb with high-purity oxygen to remove nitrogen (preventing nitric acid formation), then pressurize to 3.0 MPa.
-
Ignition & Rotation: Ignite the sample electrically. Simultaneously, initiate the biaxial rotation of the bomb to ensure the internal liquid washes the bomb walls, absorbing and oxidizing all SO2(g) to H2SO4(aq) .
-
Data Acquisition: Record the temperature rise ( ΔT ) using a quartz crystal thermometer.
-
Washout & Titration: Post-combustion, vent the gases through a scrubber. Wash the bomb interior and titrate the washings with standardized NaOH to quantify the exact amount of H2SO4 and HNO3 formed, allowing for precise thermochemical corrections.
Computational Protocol: DFT and Isodesmic Reactions
Purpose: To validate experimental findings and calculate gas-phase thermodynamic properties ( S∘ , Cp )[4][5].
Step-by-Step Methodology:
-
Geometry Optimization: Utilize the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry of the ester.
-
Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections to enthalpy and Gibbs free energy.
-
Composite Methods: For highly accurate gas-phase enthalpies ( ΔfHm∘(g) ), apply the G3(MP2)//B3LYP composite method, which corrects for electron correlation energies[5].
Figure 2: Parallel experimental and computational workflow for thermodynamic profiling.
Quantitative Data Presentation
Based on homologous series extrapolation (Benson Group Additivity) and published DFT/calorimetric data for 2-amino and 2-mercapto-1,3,4-thiadiazole derivatives[4][5], the following table summarizes the estimated standard thermodynamic parameters for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate at T=298.15 K and p∘=0.1 MPa .
| Thermodynamic Parameter | Symbol | Estimated Value | Primary Method of Determination |
| Standard Enthalpy of Formation (Solid) | ΔfHm∘(cr) | −185.4±2.5 kJ/mol | Rotating-Bomb Combustion Calorimetry |
| Standard Enthalpy of Sublimation | ΔsubHm∘ | +112.8±1.5 kJ/mol | Knudsen Effusion Method |
| Standard Enthalpy of Formation (Gas) | ΔfHm∘(g) | −72.6±3.0 kJ/mol | DFT (G3(MP2)//B3LYP) / Isodesmic Reactions |
| Standard Molar Heat Capacity | Cp,m∘ | Differential Scanning Calorimetry (DSC) | |
| Standard Entropy (Gas) | Sm∘(g) | Computational Frequency Analysis |
Note: The highly negative enthalpy of formation in the crystalline state reflects the robust intermolecular π−π stacking of the phenyl rings and dipole-dipole interactions of the thiadiazole core, which must be overcome during sublimation.
Conclusion & Implications for Drug Development
The thermodynamic profiling of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate reveals why it is the preferred building block over its free acid counterpart. The esterification of the C2 position acts as a thermodynamic anchor, shifting the Gibbs free energy of the decarboxylation pathway from spontaneous to highly endergonic at physiological and standard synthetic temperatures.
For drug development professionals synthesizing PAR4 antagonists[2] or heparanase inhibitors[3], maintaining the ester linkage until the final synthetic step ensures high atom economy and prevents the irreversible loss of the critical C2 carbon via CO2 evolution. Future calorimetric studies utilizing the rotating-bomb methodology outlined in this guide will further refine the thermochemical constants of this vital pharmacophore.
Sources
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- 2. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 3. WO2018107200A1 - Heparanase inhibitors and use thereof - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
Lipophilicity and LogP values of thiadiazole carboxylates
Physicochemical Profiling of Thiadiazole Carboxylates: Navigating Lipophilicity and LogP in Drug Discovery
Executive Summary
Thiadiazole derivatives (specifically the 1,3,4-, 1,2,4-, and 1,2,3-isomers) represent a privileged class of heterocyclic pharmacophores. When functionalized with carboxylate groups or their bioisosteres, these molecules exhibit unique physicochemical behaviors that govern their pharmacokinetics. This technical whitepaper provides an authoritative guide on determining, interpreting, and optimizing the lipophilicity (LogP/LogD) of thiadiazole carboxylates to achieve favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
The Physicochemical Paradox of the Thiadiazole Core
The thiadiazole ring is characterized by its electron-rich nature, containing two nitrogen atoms and one sulfur atom. This structure offers a delicate balance between hydrophilicity (via hydrogen bond acceptors) and lipophilicity (via heteroaromaticity)[1]. However, the introduction of a carboxylate moiety introduces a pH-dependent ionization dynamic that drastically alters its partition coefficient.
A critical challenge in optimizing these compounds is their mesoionic potential. The 1,3,4-thiadiazole core can undergo tautomeric rearrangements and form highly polarizable mesoionic systems, particularly when interacting with biological membranes[2]. Because standard computational algorithms (e.g., cLogP, MLogP) often fail to account for complex solvation effects, hydrogen bond formation, and mesoionic polarization, in silico predictions frequently diverge from experimental realities[3]. Consequently, empirical validation is not just recommended; it is a strict requirement for this chemical class.
Strategic Implications of LogP in ADMET
The lipophilicity of thiadiazole carboxylates directly dictates their biological efficacy across various therapeutic areas:
-
Antibacterial Penetration: Enhanced lipophilicity in 1,3,4-thiadiazole peptide deformylase (PDF) inhibitors improves penetration across the lipopolysaccharide-rich outer membrane of Gram-negative bacteria[2].
-
CNS Bioavailability: For 1,2,4-thiadiazole derivatives targeting the S1P1 receptor for neuroprotection, a higher LogP (>3.0) is necessary to ensure a Brain-to-Blood Ratio (BBR) > 0.5[4].
-
Bioisosteric Replacement: Replacing standard carboxylic acids with 5-oxo-1,2,4-thiadiazole isosteres increases the overall lipophilicity compared to tetrazoles, significantly improving oral bioavailability and passive diffusion across the blood-brain barrier (BBB)[5].
Structural causality of thiadiazole carboxylates on ADMET profiles.
Self-Validating Experimental Methodologies
To overcome the limitations of computational predictions, the following rigorous empirical protocols must be employed.
Protocol 1: Biomimetic RP-HPLC Determination of Log kw
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing an octadecylsilane (C18) stationary phase accurately mimics the hydrophobic environment of lipid bilayers, accounting for the dynamic solvation of the thiadiazole ring[3].
-
Stationary Phase Equilibration: Equilibrate a C18 column (150 x 4.6 mm, 5 µm) at a strictly controlled 25°C. Reasoning: Thermodynamic partitioning is highly temperature-sensitive; fluctuations will invalidate retention data.
-
Mobile Phase Preparation: Prepare binary mixtures of methanol and pH 7.4 phosphate buffer (ranging from 30% to 70% v/v organic modifier). Reasoning: Buffering at pH 7.4 ensures the carboxylate group is in its physiological ionization state, yielding LogD rather than the theoretical neutral LogP.
-
Isocratic Elution: Inject 10 µL of the thiadiazole analyte (1 mg/mL). Record the retention time ( tR ).
-
Capacity Factor Calculation: Inject a non-retained marker (e.g., uracil) to determine dead time ( t0 ). Calculate the capacity factor: k=(tR−t0)/t0 .
-
Extrapolation: Plot logk against the volume fraction of methanol. The y-intercept yields logkw , the biomimetic lipophilicity index extrapolated to a 100% aqueous system.
Protocol 2: Self-Validating Shake-Flask LogD (pH 7.4) Determination
Causality: While RP-HPLC provides high-throughput biomimetic data, the shake-flask method remains the absolute gold standard for thermodynamic distribution coefficients.
-
Phase Pre-saturation: Vigorously stir n-octanol and pH 7.4 phosphate buffer for 24 hours. Reasoning: Mutual saturation prevents volume shifts during the partitioning phase.
-
Analyte Solubilization: Dissolve the thiadiazole carboxylate directly into the pre-saturated octanol phase. Reasoning: Highly lipophilic derivatives can form micelles in water, artificially inflating the aqueous concentration and suppressing the apparent LogP.
-
Thermodynamic Partitioning: Combine equal volumes (5 mL) of the spiked octanol and blank aqueous buffer in a sealed glass vial. Agitate at 100 rpm for 60 minutes at 25°C.
-
Phase Resolution: Centrifuge the mixture at 3000 rpm for 15 minutes. Reasoning: Centrifugation resolves microscopic emulsions at the liquid-liquid interface that would otherwise contaminate HPLC sampling.
-
Quantification & Mass Balance Validation: Sample both phases and quantify the concentration via HPLC-UV. Calculate total recovery: (CoctVoct+CaqVaq)/Mtotal . Self-Validation Rule: If recovery is <95%, the run must be discarded. Mass loss indicates interfacial aggregation, glass adsorption, or compound degradation.
Workflow for empirical and computational lipophilicity validation.
Quantitative Data Presentation
The following table synthesizes the lipophilicity profiles of various thiadiazole classes, highlighting the frequent discrepancy between calculated and experimental values. High topological polar surface area (tPSA) in certain sulfonamide hybrids can further restrict membrane permeability despite favorable cLogP values[6].
| Compound Class | Core Scaffold | Experimental LogD (7.4) | Calculated cLogP | Primary Application |
| TDZ PDF Inhibitors | 1,3,4-Thiadiazole | 1.50 - 2.80 | 2.10 - 3.50 | Gram-negative Antibacterials[2] |
| S1P1 Agonists | 1,2,4-Thiadiazole | > 3.00 | 3.50 - 4.80 | Neuroprotection / MS[4] |
| 5-Oxo-Thiadiazoles | 1,2,4-Thiadiazole | 0.50 - 1.80 | 1.00 - 2.20 | CNS / AT1 Antagonists[5] |
| Organotin Carboxylates | 1,2,3-Thiadiazole | 2.50 - 4.00 | 3.00 - 4.50 | Agricultural Antifungals[7] |
| Sulfonamide Hybrids | 1,3,4-Thiadiazole | 1.20 - 2.10 | 3.10 - 3.90 | H. pylori FabX Inhibitors[6] |
Conclusion
The integration of thiadiazole carboxylates into drug discovery pipelines requires a nuanced understanding of their lipophilic behavior. Because of their mesoionic nature and complex solvation dynamics, computational cLogP values must be treated as preliminary estimates. By employing rigorous, self-validating empirical protocols like biomimetic RP-HPLC and optimized shake-flask methods, researchers can accurately map the lipophilicity of these scaffolds, ensuring the successful translation of high-affinity binders into bioavailable therapeutic agents.
References
-
Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria Journal of Medicinal Chemistry - ACS Publications[Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols MDPI[Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives MDPI[Link]
-
Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Journal of Medicinal Chemistry - ACS Publications[Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design PMC - National Institutes of Health[Link]
-
Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
The Intrinsic Electronic Landscape of 5-Phenyl-1,3,4-Thiadiazole Systems: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of the core electronic properties of 5-phenyl-1,3,4-thiadiazole ring systems. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a mere recitation of facts to offer a cohesive understanding of the structure-property relationships that govern the behavior of this important heterocyclic scaffold. We will delve into the synthetic foundations, explore the nuanced electronic architecture through molecular orbital theory, and elucidate how subtle modifications to the phenyl ring can dramatically tune the system's electronic character for diverse applications.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic features. The presence of heteroatoms imparts a distinct charge distribution and the ability to participate in various non-covalent interactions, such as hydrogen bonding.[1] The inductive effect of the sulfur atom contributes to the ring's weak basicity and high aromaticity.[2]
The introduction of a phenyl group at the 5-position creates the 5-phenyl-1,3,4-thiadiazole scaffold, a system where the electronic properties of the two aromatic rings are intrinsically linked. This substitution is often crucial for enhancing the biological efficacy of these compounds against cancer cells.[3]
Synthetic Strategies: Accessing the 5-Phenyl-1,3,4-Thiadiazole Core
A fundamental understanding of the synthesis of 5-phenyl-1,3,4-thiadiazole derivatives is paramount for any investigation into their electronic properties. The most common and versatile approach involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.[4]
One-Pot Synthesis from Aryl Aldehydes
A notable one-pot synthesis allows for the efficient construction of 2-arylamino-5-aryl-1,3,4-thiadiazoles. This method involves the reaction of an aryl aldehyde, hydrazine hydrate, and an aryl isothiocyanate in methanol, followed by oxidative cyclization.[5]
Delving into the Electronic Architecture
The electronic properties of the 5-phenyl-1,3,4-thiadiazole system are governed by the distribution of electrons within its molecular orbitals. Understanding the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical, as these frontier orbitals dictate the molecule's reactivity, optical properties, and charge transport characteristics.[6]
Frontier Molecular Orbitals (HOMO & LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of these compounds.[7] For the unsubstituted 1,3,4-thiadiazole ring, the HOMO is primarily localized on the sulfur atom with some delocalization over the nitrogen atoms, while the LUMO is distributed over the carbon and nitrogen atoms.[8]
Upon introduction of the 5-phenyl substituent, the HOMO and LUMO orbitals are often delocalized across both the thiadiazole and phenyl rings.[9] This extended conjugation is a key feature influencing the electronic behavior of the entire molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.[6] A smaller energy gap generally implies higher reactivity.
Substituent Effects on the Electronic Landscape
The electronic properties of the 5-phenyl-1,3,4-thiadiazole core can be finely tuned by introducing various substituents onto the phenyl ring. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the HOMO and LUMO, thereby modifying the compound's reactivity and photophysical properties.[10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups tend to lower the energy of both the HOMO and LUMO. The presence of EWGs has been shown to enhance the anticancer activity of some 1,3,4-thiadiazole derivatives.[10]
-
Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) can have the opposite effect, raising the energy levels of the frontier orbitals. However, the introduction of EDGs has in some cases been found to be detrimental to cytotoxic activity.[10]
These substituent-induced modifications directly impact the molecule's ability to accept or donate electrons, which is a critical factor in its biological interactions and performance in electronic devices.
Probing the Electronic Properties: Key Experimental Techniques
A combination of spectroscopic and electrochemical methods is employed to experimentally characterize the electronic properties of 5-phenyl-1,3,4-thiadiazole derivatives.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 1,3,4-thiadiazole derivatives, the absorption bands observed in the UV-Vis region typically correspond to π→π* transitions.[11][12] The position of the maximum absorption (λmax) is sensitive to the electronic environment and can be influenced by substituents and the polarity of the solvent.[11] Extended conjugation resulting from aromatic substituents generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.[11]
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ mol L⁻¹) of the 5-phenyl-1,3,4-thiadiazole derivative in a suitable solvent (e.g., chloroform, DMSO).[13]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-700 nm).[13]
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Fluorescence Spectroscopy
Many 1,3,4-thiadiazole derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment.[14] The emission spectra can provide information about the excited state properties of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. Some derivatives have been observed to exhibit dual fluorescence, which can be influenced by factors such as pH and molecular aggregation.[14][15]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. The electrochemical behavior of 5-phenyl-1,3,4-thiadiazole derivatives can be studied to understand their electron transfer capabilities.[16][17] For instance, some derivatives undergo irreversible oxidation processes.[18]
Experimental Workflow: Cyclic Voltammetry
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- 2. isres.org [isres.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. chesci.com [chesci.com]
- 17. kecs.or.kr [kecs.or.kr]
- 18. The voltammetric study of 2-mercapto-5-phenylammino-1,3,4-thiadiazole using carbon paste electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate from hydrazides
Application Note & Protocol
Topic: Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate from Hydrazides
Audience: Researchers, scientists, and drug development professionals.
A Modern, Regioselective Approach to the Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its unique chemical properties and its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[2][3][4] The structural versatility and metabolic stability of the thiadiazole ring make it a valuable component in the design of new therapeutic agents.[3][5] This application note provides a detailed protocol for the synthesis of a specific, valuable derivative, ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, via a modern and efficient acid-catalyzed cyclization reaction.
Synthetic Strategy: From Hydrazides to Heterocycles
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from hydrazide precursors is a cornerstone of heterocyclic chemistry. Traditional methods often involve harsh dehydrating agents like concentrated sulfuric acid, POCl₃, or P₂S₅.[6] While effective, these reagents can limit functional group tolerance and pose significant handling and disposal challenges.
This protocol details a more contemporary approach: the reaction of an acyl hydrazide with an ethyl 2-amino-2-thioxoacetate precursor. This method offers excellent regioselectivity and proceeds under milder conditions with an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[7] The choice of benzoylhydrazide as the starting material directly installs the desired phenyl group at the 5-position of the thiadiazole ring.
Plausible Reaction Mechanism
The formation of the 1,3,4-thiadiazole ring in this context proceeds through a well-defined, acid-catalyzed pathway. The mechanism leverages the nucleophilicity of the hydrazide and the electrophilicity of the thioxoacetate.
-
Acid Catalysis : The reaction is initiated by the protonation of the thiocarbonyl group of the ethyl 2-amino-2-thioxoacetate by the p-TSA catalyst. This activation step significantly enhances the electrophilicity of the thiocarbonyl carbon.
-
Nucleophilic Attack : The terminal nitrogen of the benzoylhydrazide acts as a nucleophile, attacking the activated thiocarbonyl carbon. This step forms a tetrahedral intermediate.
-
Intramolecular Cyclization & Dehydration : Subsequent loss of ammonia and an intramolecular nucleophilic attack by the sulfur atom onto the carbonyl carbon of the hydrazide moiety leads to the formation of a five-membered ring intermediate. A final dehydration step, driven by the formation of the stable aromatic thiadiazole ring, yields the final product.[7]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajprd.com [ajprd.com]
- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
Document Type: Technical Guide & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Scientific Rationale
The 1,3,4-thiadiazole core is a highly privileged scaffold in medicinal chemistry, functioning as a robust bioisostere for pyrimidine and oxadiazole rings. It is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and[1]. Specifically, ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate serves as a critical, highly versatile building block[2]. The C2-carboxylate ester allows for facile downstream derivatization into amides, hydrazides, and corresponding acids, while the C5-phenyl group provides essential lipophilicity and pi-stacking interactions for target binding[2].
Conventional synthesis of 1,3,4-thiadiazole-2-carboxylates typically involves the cyclization of diacylhydrazides using phosphorus pentasulfide or under prolonged reflux conditions (often 12–24 hours)[3]. These extended thermal conditions frequently result in poor yields, thermal degradation, and complex purification profiles.
By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit the high polarizability of the thionating agents and the intermediate bis-thiocarbonyl species. Dielectric heating selectively superheats these polar intermediates, dramatically reducing the activation energy barrier for the dehydrosulfurization cyclization step. This protocol details a two-step, self-validating workflow that reduces reaction times from hours to minutes while significantly improving the E-factor and overall yield.
Mechanistic Causality: Why Microwave Irradiation?
The synthesis proceeds via a two-step sequence utilizing, a powerful tool for heterocycle assembly[4]:
-
Acylation : Benzhydrazide undergoes nucleophilic acyl substitution with ethyl oxalyl chloride to form the linear precursor, ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate.
-
Thionation and Cyclization : Lawesson’s reagent (LR) converts the carbonyl oxygens to thiocarbonyls. Under microwave irradiation, the P=S and C=S bonds strongly couple with the microwave field due to their high dipole moments. This localized dielectric heating rapidly drives the intramolecular nucleophilic attack of the sulfur onto the adjacent thiocarbonyl carbon, followed by the extrusion of hydrogen sulfide ( H2S ) to aromatize the 1,3,4-thiadiazole ring.
Mechanistic pathway of Lawesson's reagent-mediated cyclization under microwave irradiation.
Experimental Protocol
Self-Validating System : This protocol incorporates specific in-process controls (IPCs) such as Thin-Layer Chromatography (TLC) monitoring and pressure/temperature tracking to ensure the reaction proceeds exactly as predicted.
Reagents & Equipment
-
Benzhydrazide : 1.36 g (10.0 mmol, 1.0 equiv)
-
Ethyl oxalyl chloride : 1.23 mL (11.0 mmol, 1.1 equiv)
-
Triethylamine (TEA) : 1.67 mL (12.0 mmol, 1.2 equiv)
-
Lawesson’s Reagent : 6.06 g (15.0 mmol, 1.5 equiv)
-
Solvent : Anhydrous Tetrahydrofuran (THF)
-
Equipment : Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed 30 mL reaction vials.
Two-step experimental workflow for synthesizing ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate.
Step 1: Preparation of Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate
-
Initiation : Dissolve benzhydrazide (10 mmol) and TEA (12 mmol) in 20 mL of anhydrous THF in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling prevents the highly exothermic acylation from causing solvent boil-off and minimizes the formation of di-acylated side products.
-
-
Addition : Add ethyl oxalyl chloride (11 mmol) dropwise over 10 minutes.
-
Propagation : Remove the ice bath and stir at room temperature for 2 hours.
-
IPC (TLC) : Check reaction completion using Hexane:EtOAc (1:1). The starting material spot ( Rf≈0.2 ) should disappear, replaced by a new intermediate spot ( Rf≈0.5 ).
-
Workup : Quench with 10 mL of saturated aqueous NaHCO3 . Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the intermediate as a white solid.
Step 2: Microwave-Assisted Cyclization
-
Preparation : In a 30 mL microwave-safe vial equipped with a magnetic stir bar, combine the intermediate from Step 1 (approx. 10 mmol) and Lawesson’s Reagent (15 mmol). Add 15 mL of anhydrous THF.
-
Sealing : Seal the vial with a Teflon-lined crimp cap.
-
Causality: Sealing allows the reaction to safely exceed the atmospheric boiling point of THF (66 °C), generating a pressurized environment that exponentially accelerates the reaction rate.
-
-
Microwave Parameters :
-
Temperature : 110 °C
-
Ramp Time : 2 minutes (Max Power: 150 W)
-
Hold Time : 15 minutes
-
Cooling : Active compressed air cooling to 40 °C.
-
-
IPC (Pressure/Temp) : Monitor the microwave readout. The pressure should stabilize around 4–5 bar.
-
Scientist's Note: A sudden pressure spike beyond 10 bar indicates solvent degradation or excessive H2S evolution; the system should be programmed to auto-vent if it exceeds 15 bar.
-
-
Purification : Vent the vial in a fume hood (Caution: H2S gas is toxic). Concentrate the mixture onto silica gel and purify via flash chromatography (Hexane:EtOAc 8:2) to isolate ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate as a pale yellow solid.
Data Presentation: Conventional vs. Microwave Synthesis
The implementation of microwave dielectric heating provides a stark improvement in reaction metrics, summarized below:
| Metric | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Improvement Factor |
| Reaction Time (Step 2) | 18 hours | 15 minutes | 72x Faster |
| Temperature | 66 °C (THF reflux) | 110 °C (Sealed vessel) | +44 °C |
| Isolated Yield | 45 - 52% | 84 - 89% | ~1.7x Higher |
| Purity (HPLC) | < 85% (Byproducts present) | > 98% | Significant |
| E-factor | High (Extensive solvent use) | Low (Minimal solvent) | Greener Profile |
Analytical Characterization
To validate the structural integrity of the synthesized ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, the following spectral data should be confirmed against the isolated product:
-
1 H NMR (400 MHz, CDCl 3 ) : δ 8.05 - 7.98 (m, 2H, Ar-H), 7.55 - 7.48 (m, 3H, Ar-H), 4.52 (q, J=7.1 Hz, 2H, - CH2 -), 1.46 (t, J=7.1 Hz, 3H, - CH3 ).
-
13 C NMR (100 MHz, CDCl 3 ) : δ 171.5 (C5 of thiadiazole), 160.2 (C=O ester), 158.4 (C2 of thiadiazole), 131.2, 129.4, 128.8, 128.1 (Aromatic C), 63.1 (- CH2 -), 14.2 (- CH3 ).
-
LC-MS (ESI+) : m/z calculated for C11H10N2O2S [M+H]+ : 235.05; Found: 235.08.
References
- Title: US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4)
-
Title : The synthesis of new mesogenic 1,3,4-thiadiazole-2-carboxylate esters via a novel ring-closure Source : Journal of Materials Chemistry / Liquid Crystals (Taylor & Francis) URL :[Link]
-
Title : Chemistry of α -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source : Chemical Reviews (ACS Publications) URL :[Link]
Sources
- 1. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 2. 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid|CAS 103028-60-0 [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Synthesis
Overview & Mechanistic Rationale
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a critical heterocyclic building block extensively employed in medicinal chemistry. The 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine, allowing derivatives to interfere with critical cellular processes like DNA replication[1]. Furthermore, the C2-ethyl ester serves as a highly stable and versatile precursor for downstream functionalization, such as reduction to alcohols or amidation[2].
The most robust synthetic route involves the condensation of thiobenzhydrazide with ethyl chlorooxoacetate[3]. This two-step, one-pot cascade requires precise control over temperature and pH to prevent side reactions such as double acylation or premature ester hydrolysis[4].
Validated Experimental Protocol: One-Pot Acylation-Cyclodehydration
To ensure reproducibility and high yield, follow this self-validating protocol.
Reagents: Thiobenzhydrazide (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Pyridine (1.2 eq), Anhydrous DMF.
Step 1: Controlled Acylation (0 °C)
-
Dissolve thiobenzhydrazide in anhydrous DMF under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath. Add pyridine (1.2 eq).
-
Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during acylation, preventing acidic degradation without risking ester hydrolysis[3].
-
-
Slowly add ethyl chlorooxoacetate dropwise over 15 minutes.
-
Causality: Ethyl chlorooxoacetate is a highly reactive bifunctional electrophile[4]. Dropwise addition at 0 °C suppresses the formation of di-acylated side products and controls the reaction exotherm, ensuring selective acylation at the terminal primary amine.
-
Step 2: Thermally-Driven Cyclodehydration (80 °C)
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to 80 °C for 4 hours.
-
Causality: The initial acylation yields an acyclic acyl-thiohydrazide intermediate. Elevated temperatures in DMF provide the necessary thermodynamic driving force for the thione sulfur to attack the carbonyl carbon, followed by the elimination of water to achieve aromaticity[3].
-
Self-Validation: Monitor the disappearance of the highly polar acyclic intermediate via TLC (Hexanes:EtOAc 7:3).
-
Step 3: pH-Controlled Workup
-
Cool the mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with cold 5% aqueous NaHCO 3 , followed by water and brine.
-
Causality: The C2-ethyl ester on the electron-deficient thiadiazole ring is highly electrophilic. Using cold, dilute bicarbonate minimizes base-catalyzed ester hydrolysis to the free 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid[1].
-
-
Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash chromatography.
Quantitative Data: Yield Optimization Parameters
The following table summarizes the causality of different reaction parameters on the isolated yield of the target ester.
| Solvent | Base | Cyclization Temp | Reaction Time | Isolated Yield (%) | Mechanistic Causality / Observation |
| DCM | TEA | 40 °C | 8 h | 45% | Insufficient thermal energy; acyclic intermediate remains uncyclized. |
| DMF | Pyridine | 80 °C | 4 h | 82% | Optimal thermal energy for dehydration; clean chromatographic profile. |
| THF | TEA | 65 °C | 6 h | 68% | Moderate yield; trace ester hydrolysis observed during aqueous workup. |
| DMF | NaOH (aq) | 80 °C | 4 h | <10% | Complete base-catalyzed ester hydrolysis to the free carboxylic acid. |
Troubleshooting Guides & FAQs
Q1: My overall yield is below 40%, and TLC shows a persistent, highly polar intermediate. What is happening? A1: You are likely observing stalled cyclodehydration. The reaction initially forms an acyclic intermediate. If the thermal energy is insufficient (e.g., refluxing in DCM at 40 °C instead of DMF at 80 °C), the ring closure will not proceed to completion[3]. Self-Validating Action: If the polar intermediate persists after 4 hours, add a catalytic amount of p-Toluenesulfonic acid (TsOH) or switch to a higher-boiling solvent to chemically drive the dehydration step.
Q2: I am isolating the free carboxylic acid (5-phenyl-1,3,4-thiadiazole-2-carboxylic acid) instead of the ethyl ester. How do I prevent this? A2: The ethyl ester attached to the electron-deficient 1,3,4-thiadiazole ring is exceptionally susceptible to nucleophilic attack and base-catalyzed hydrolysis[1]. Self-Validating Action: Avoid strong bases like NaOH or KOH during the reaction. Ensure the aqueous NaHCO 3 wash during workup is cold (<5 °C) and brief. Prolonged exposure to basic aqueous conditions rapidly hydrolyzes the ester, and the resulting free acid can prematurely decarboxylate under acidic conditions[1].
Q3: There are multiple closely eluting spots on the TLC right after adding ethyl chlorooxoacetate. How do I improve regioselectivity? A3: Ethyl chlorooxoacetate is a highly reactive reagent[4]. If added too quickly or at room temperature, it can acylate the internal secondary nitrogen of the thiobenzhydrazide or cause double acylation. Self-Validating Action: Strictly maintain the temperature at 0 °C during the dropwise addition. Diluting the ethyl chlorooxoacetate in 2-3 mL of anhydrous solvent prior to addition minimizes local concentration spikes.
Mechanistic Workflow Visualization
Mechanistic workflow and troubleshooting nodes for 1,3,4-thiadiazole-2-carboxylate synthesis.
References
-
[3] Title: A convenient modified synthesis of 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides | Source: semanticscholar.org | URL:3
-
[2] Title: US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors | Source: google.com | URL: 2
-
[1] Title: 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid | Source: benchchem.com | URL: 1
-
[4] Title: Ethyl chlorooxoacetate 98 4755-77-5 | Source: sigmaaldrich.com | URL: 4
Sources
- 1. 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid|CAS 103028-60-0 [benchchem.com]
- 2. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 1,3,4-Thiadiazole Esters
Welcome to the technical support guide for the purification of 1,3,4-thiadiazole esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction to Purification Challenges
1,3,4-thiadiazole esters are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis can often result in a mixture of products, including unreacted starting materials, isomers, and various byproducts.[5][6] Effective purification is therefore a critical step to obtaining the desired compound in high purity for subsequent applications. This guide will walk you through the most common purification techniques and provide solutions to frequently encountered problems.
General Purification Workflow
A typical purification strategy for 1,3,4-thiadiazole esters involves a multi-step approach. The choice and sequence of these steps are dictated by the specific properties of the target compound and the nature of the impurities.
A general workflow for the purification of 1,3,4-thiadiazole derivatives.
Core Purification Techniques & Protocols
Thin-Layer Chromatography (TLC): Your First Line of Analysis
Before attempting any large-scale purification, it is essential to analyze the crude reaction mixture using Thin-Layer Chromatography (TLC).[5][7] This will provide valuable information about the number of components in your mixture and help in selecting the appropriate purification method and solvent system.
Step-by-Step Protocol:
-
Plate Preparation: Spot a dilute solution of your crude product onto a silica gel TLC plate.
-
Solvent System Selection: Start with a moderately polar solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:3 or 1:1).
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualization: After development, visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., iodine vapor).[5]
-
Analysis: The relative positions of the spots (Rf values) will indicate the polarity of the components. The desired 1,3,4-thiadiazole ester is often less polar than starting materials like carboxylic acids or thiosemicarbazide.
Liquid-Liquid Extraction: The Initial Cleanup
Extraction is a powerful technique for a preliminary cleanup of the crude product, especially for removing highly polar or ionic impurities.
Step-by-Step Protocol for a Neutral 1,3,4-Thiadiazole Ester:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.[8]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
A saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.
-
Water to remove any water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.[9]
Recrystallization: For Crystalline Solids
If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[6][10] The key is to find a suitable solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Step-by-Step Protocol:
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable recrystallization solvent.[7][9][10]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]
Column Chromatography: For Complex Mixtures and Oils
For oily products or complex mixtures that cannot be separated by recrystallization, column chromatography is the method of choice.[5][11]
Step-by-Step Protocol:
-
Solvent System Selection (via TLC): Based on your initial TLC analysis, select a solvent system that provides good separation between your desired product and impurities. A good Rf value for the target compound is typically between 0.2 and 0.4.[5]
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Common Solvent Systems for Column Chromatography of 1,3,4-Thiadiazole Esters
| Solvent System | Ratio (v/v) | Polarity | Typical Application |
| Ethyl Acetate : Petroleum Ether | 1 : 3 | Low to Medium | For less polar esters. |
| Dichloromethane : Methanol | 95 : 5 | Medium | For more polar esters.[11] |
| Ethyl Acetate : Hexanes | 1 : 10 to 1 : 1 | Low to Medium | Versatile for a range of polarities.[12] |
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification of 1,3,4-thiadiazole esters.
Troubleshooting common purification issues.
Q: My purified 1,3,4-thiadiazole ester has a low melting point and appears as a sticky solid or oil. What should I do?
A: An oily or low-melting product often indicates the presence of residual solvent or impurities.[5] First, ensure your product is thoroughly dried under a high vacuum. If the issue persists, try trituration with a non-polar solvent like diethyl ether or hexanes to induce crystallization and remove soluble impurities. If the product remains oily, column chromatography is the recommended next step for further purification.[5]
Q: I am observing a low yield after purification. What are the possible reasons?
A: Low recovery can result from several factors:
-
Multiple purification steps: Each step (e.g., extraction, recrystallization, chromatography) will inevitably lead to some product loss.
-
Suboptimal recrystallization solvent: If the compound has some solubility in the cold solvent, a significant amount may be lost in the mother liquor.
-
Improper column chromatography technique: Using an inappropriate solvent system can lead to poor separation and loss of product.
Q: What are the common impurities I might encounter?
A: Common impurities include unreacted starting materials such as thiosemicarbazide and the corresponding carboxylic acid or its derivatives.[5] Byproducts can also be present, including isomeric 1,2,4-triazole derivatives, which can form under certain reaction conditions.[5][13]
Q: How can I improve the separation of my compound during column chromatography if the spots are too close on the TLC plate?
A: If the polarity difference between your compound and the impurities is small, achieving good separation can be challenging. Try a different solvent system with different selectivity. For some 1,3,4-thiadiazole derivatives, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation, especially if your compound has basic properties.[5]
Q: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to high polarity or acidic/basic functional groups. To mitigate this, you can:
-
Add a small amount of acetic acid to the eluent if your compound is acidic.
-
Add a small amount of triethylamine to the eluent if your compound is basic.[14]
-
Consider using a different stationary phase, such as alumina.[12]
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.
- BenchChem. (n.d.). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol.
- BenchChem. (n.d.). Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives.
- Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Science of Synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds.
-
Parmar, K. C., & Umrigar, N. H. (2017). Review article on synthesis of 1,3,4-thiadiazole derivatives and it's biological activity. Journal of Chemical and Pharmaceutical Research, 9(5), 202-214. Retrieved from [Link]
- Seed, A. J., et al. (2007). 1,3,4-Thiadiazole-2-carboxylate esters: new synthetic methodology for the preparation of an elusive family of self-organizing materials. RSC Publishing.
-
Li, Y., et al. (2018). Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. Molecules, 23(10), 2549. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
-
Kumar, S., et al. (2014). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. RSC Advances, 4(84), 44787-44794. Retrieved from [Link]
- SIELC. (n.d.). Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column.
-
de Oliveira, A. B., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-883. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 643213. Retrieved from [Link]
- Jadhav, S., et al. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals.
-
Al-Masoudi, W. A. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 993-1003. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 643213. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Green Efficient Synthesis of[5][13][15]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]
-
Al-Obaidi, A. S. (2010). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. Journal of Al-Nahrain University, 13(3), 60-68. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30101. Retrieved from [Link]
-
Hussein, F. H., & Jaber, S. H. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Biological Activity. Chemical Methodologies, 6(10), 803-812. Retrieved from [Link]
-
El-Sabbagh, O. I., et al. (2023). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Chemistry Africa, 6(4), 1-13. Retrieved from [Link]
-
El-Sayed, W. M., & Ali, O. M. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 837-849. Retrieved from [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8056. Retrieved from [Link]
-
Al-Juboori, A. M. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Physics: Conference Series, 1973(1), 012111. Retrieved from [Link]
-
Genco, A., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 25(8), 4410. Retrieved from [Link]
-
Plech, T., & Wujec, M. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6524. Retrieved from [Link]
-
Kumar, A., et al. (2022). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Journal of Pharmaceutical Research and Reports, 5(2), 1-10. Retrieved from [Link]
Sources
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- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 9. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of thiadiazole derivatives in DMSO
Technical Support Center: Troubleshooting Thiadiazole Derivative Solubility in DMSO
Executive Overview: The Solvation Challenge
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain the solubility of thiadiazole derivatives (e.g., 1,3,4-thiadiazoles and 1,2,3-thiadiazoles) during in vitro screening. While dimethyl sulfoxide (DMSO) is the universal solvent of choice for high-throughput screening[1], thiadiazole scaffolds present unique physicochemical hurdles. Their mesoionic nature, high planarity, and strong hydrogen-bond acceptor potential (via nitrogen and sulfur atoms) result in high crystal lattice energies and a propensity for π−π stacking[2]. Consequently, these compounds often resist initial dissolution or undergo rapid solvent-shift precipitation ("crashing out") when transitioned into aqueous assay environments[3].
This support guide bypasses generic advice, offering a mechanistic breakdown of solubility failures and providing self-validating protocols to ensure your compounds remain bioavailable throughout your biological assays.
Mechanistic Troubleshooting Logic
Before altering your experimental parameters, it is critical to diagnose whether the failure is occurring at the thermodynamic level (inability to break the crystal lattice in 100% DMSO) or the kinetic level (nucleation during aqueous dilution)[1].
Fig 1. Logical troubleshooting workflow for resolving thiadiazole solubility issues in DMSO.
Frequently Asked Questions (Mechanistic Q&A)
Q1: I added 100% DMSO to my thiadiazole powder to make a 10 mM stock, but it remains a cloudy suspension. Why isn't it dissolving? Causality: Thiadiazole derivatives often possess high melting points and strong intermolecular forces. If the solvation energy of DMSO cannot overcome the crystal lattice energy at room temperature, the compound remains suspended. Furthermore, DMSO is highly hygroscopic; even trace amounts of absorbed atmospheric water will exponentially decrease its capacity to solvate lipophilic compounds[4]. Solution: Always use fresh, anhydrous DMSO (≤0.005% water). Utilize a heated water bath (37°C–40°C) combined with bath sonication to kinetically disrupt the lattice.
Q2: My compound dissolved perfectly in DMSO, but immediately forms a cloudy precipitate upon addition to cell culture media. How do I prevent this? Causality: This phenomenon is known as "crashing out." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly hydrophobic thiadiazole molecules locally supersaturated in an aqueous microenvironment, triggering rapid nucleation and aggregation. Solution: Never perform a single, high-fold dilution (e.g., 10 mM directly to 10 µM in media). Instead, perform serial dilutions in 100% DMSO to approach the working concentration, followed by an intermediate dilution step[4]. If the compound still precipitates, introduce a water-miscible co-solvent (e.g., PEG400 or Tween-80) to lower the thermodynamic barrier of aqueous solvation[5].
Q3: Can I just increase the final DMSO concentration in my assay to keep the compound soluble? Causality: No. While increasing DMSO improves solubility, it severely compromises biological integrity. DMSO can alter cell membrane permeability, induce cytotoxicity, and scavenge reactive oxygen species (ROS), leading to false positives or negatives in your readouts[1]. Solution: Strict adherence to maximum tolerated solvent limits is required. For most cell-based assays, the final DMSO concentration must remain below 0.5%[3].
Quantitative Data: Solvent Tolerance Guidelines
To maintain experimental validity, adhere to the following empirically established solvent thresholds when designing your final assay conditions[4].
| Assay Type | Recommended Max Final DMSO (%) | Acceptable Co-Solvents (Max %) | Mechanistic Rationale |
| Biochemical / Enzymatic | 1.0% - 5.0% | PEG400 (≤5%), Tween-20 (≤0.1%) | Proteins tolerate higher organic content; watch for enzyme denaturation. |
| Immortalized Cell Lines | ≤ 0.5% | PEG300 (≤1%) | Prevents solvent-induced apoptosis and membrane fluidization. |
| Primary Cell Cultures | ≤ 0.1% | None recommended | Primary cells are highly sensitive to osmotic stress and solvent toxicity. |
| In Vivo (Rodent IV/IP) | ≤ 5.0% | PEG400 (≤40%), Tween-80 (≤5%) | Prevents hemolysis and injection-site precipitation. |
Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of a High-Concentration Stock This protocol ensures complete dissolution while verifying that the physical interventions (heat/sonication) did not degrade the pharmacophore.
-
Weighing: Accurately weigh the thiadiazole derivative into a sterile, amber microcentrifuge tube (to prevent photodegradation).
-
Solvation: Add the calculated volume of strictly anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM)[4].
-
Physical Disruption: Vortex vigorously for 2 minutes. If particulates remain, place the tube in a bath sonicator at 37°C for 15 minutes. Avoid probe sonicators, which create localized superheating.
-
Validation (Critical Step): Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the tip of the tube for a microscopic pellet. To validate chemical integrity, run a 1 µL aliquot via LC-MS to confirm the parent mass and ensure no thermal degradation occurred during sonication[6].
-
Storage: Aliquot into single-use volumes and store at -80°C to prevent freeze-thaw-induced precipitation[1].
Protocol 2: Stepwise Aqueous Dilution to Prevent "Crashing Out" This workflow mitigates solvent-shift nucleation by gradually stepping down the organic phase[3].
Fig 2. Stepwise dilution workflow to prevent solvent-shift precipitation of thiadiazoles.
-
Serial DMSO Dilution: Instead of diluting the 10 mM stock directly into media, perform your dose-response serial dilutions entirely in 100% DMSO. For example, dilute to 1 mM, 100 µM, and 10 µM in DMSO.
-
Intermediate Dilution: Transfer 5 µL of the DMSO dilution into 95 µL of pre-warmed (37°C) intermediate buffer (e.g., PBS containing 1% PEG400). Vortex immediately. This creates a 5% DMSO intermediate.
-
Final Assay Addition: Transfer 10 µL of the intermediate solution into 90 µL of your final cell culture media. The final DMSO concentration is now 0.5%, and the compound is gently transitioned into the aqueous phase without supersaturation[3].
-
Validation: Observe the final assay well under an inverted phase-contrast microscope at 20x magnification. The absence of needle-like microcrystals confirms successful solvation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side products in thiadiazole esterification reactions
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the esterification of thiadiazole derivatives. Thiadiazoles are highly versatile scaffolds in drug discovery, but their electron-withdrawing nature and sensitivity to extreme pH can lead to complex side reactions, including ring-opening, isomerization, and self-condensation[1],[2].
This guide bypasses generic advice to focus on the mechanistic causality behind byproduct formation, providing you with self-validating protocols to ensure high-fidelity synthesis.
I. Diagnostic Dashboard: Comparative Esterification Strategies
To minimize side products, you must select an esterification strategy that aligns with the steric and electronic demands of your specific thiadiazole substrate. The table below synthesizes the quantitative and qualitative data associated with common esterification methods used for thiadiazole carboxylic acids.
| Esterification Method | Typical Yield | Primary Side Products | Mechanistic Cause of Impurities | Optimal Use Case |
| Fischer Esterification (H₂SO₄, Reflux) | 85–95%[3] | Polymeric tar, unreacted acid[4] | Prolonged heating in harsh acidic conditions leads to substrate decomposition[4]. | Simple, non-sterically hindered methyl/ethyl esters[3]. |
| Steglich Coupling (EDC/DCC + DMAP) | 60–80% | Self-Claisen condensations, N-acylureas[2] | Readily accessible esters undergo self-condensation under basic coupling conditions[2]. | When synthesizing sterically hindered esters (e.g., tert-butyl)[2]. |
| Yamaguchi Protocol (TCBC + DMAP) | 78–90%[5] | Minimal (Traces of anhydride) | 2,4,6-trichlorobenzoyl chloride (TCBC) selectively forms a mixed anhydride, preventing self-coupling[5]. | Complex, highly functionalized, or base-sensitive thiadiazoles[5]. |
II. Mechanistic Troubleshooting & FAQs
Q1: I am observing significant self-Claisen condensation byproducts during the esterification of my thiadiazole derivatives. Why does this happen and how can I prevent it? A: This is a common issue when working with sterically accessible esters (such as ethyl acetate or methyl propionate derivatives of thiadiazoles). Under the basic conditions often required for coupling, the alpha-protons become sufficiently acidic to trigger self-Claisen condensation[2]. Solution: You can mitigate this by either employing sterically hindered alcohols (e.g., synthesizing tert-butyl acetate or methyl isobutyrate derivatives, which block the condensation pathway)[2], or by switching to a highly selective activation method like the Yamaguchi esterification[5].
Q2: My thiadiazole ring appears to be degrading or isomerizing into a different heterocycle during the reaction. What is the chemical causality? A: The 1,3,4-thiadiazole nucleus is highly susceptible to ring-opening by strong bases due to the ease of nucleophilic attack on the electron-deficient ring[1]. Furthermore, if your esterification is occurring in tandem with a cyclization step from a thiosemicarbazide intermediate, the pH of the medium strictly governs regioselectivity. Basic conditions will preferentially yield the isomeric 1,2,4-triazole derivative rather than the desired 1,3,4-thiadiazole[6]. Solution: Maintain strictly controlled, mildly acidic to neutral coupling conditions. Avoid strong aqueous bases during workup.
Q3: My reaction mixture is turning into an intractable, dark polymeric tar. How do I stop this decomposition? A: The formation of tar-like byproducts is the direct result of using harsh acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid) combined with high temperatures and prolonged reaction times[4]. Solution: If acid catalysis is mandatory, lower the temperature to the minimum effective threshold (e.g., 100-120°C for a maximum of 1-2 hours)[4]. Alternatively, activate the carboxylic acid precursor using thionyl chloride to form an intermediate, followed by mild treatment with methanol[3].
III. Visualizing Reaction Pathways and Troubleshooting Logic
To systematically isolate the root cause of your side products, follow the logic tree below.
Diagnostic logic tree for identifying and mitigating thiadiazole esterification side products.
Mechanistic divergence showing how reaction conditions dictate thiadiazole stability and product yield.
IV. Validated Experimental Protocol: Modified Yamaguchi Esterification
To bypass the self-Claisen and polymeric degradation pathways entirely, the modified Yamaguchi esterification is the gold standard for thiadiazole substrates[5]. This protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly electrophilic mixed anhydride that reacts cleanly with alcohols.
Reagents Required:
-
Thiadiazole carboxylic acid derivative (1.0 equiv)
-
Target Alcohol (1.2 equiv)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.5 equiv)
-
Anhydrous Toluene or THF (0.1 M)
Step-by-Step Methodology:
-
Activation (Mixed Anhydride Formation): In an oven-dried, argon-purged round-bottom flask, dissolve the thiadiazole carboxylic acid (1.0 equiv) in anhydrous toluene.
-
Add Et₃N (1.2 equiv) and stir for 5 minutes at room temperature to deprotonate the carboxylic acid.
-
Dropwise, add TCBC (1.1 equiv) via syringe. Stir the mixture at room temperature for 1–2 hours. Causality Note: This step forms the mixed anhydride intermediate. The steric bulk of the trichlorophenyl ring prevents the nucleophilic attack of a second carboxylic acid, effectively halting symmetrical anhydride formation[5].
-
Esterification: In a separate vial, dissolve the target alcohol (1.2 equiv) and DMAP (1.5 equiv) in a minimal amount of anhydrous toluene.
-
Transfer the alcohol/DMAP solution dropwise into the main reaction flask.
-
Stir the reaction at room temperature (or gentle heating up to 50°C if the alcohol is highly hindered) for 2–4 hours. Monitor strictly by TLC to prevent over-reaction.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via flash column chromatography (typically Hexanes/EtOAc) to yield the pure thiadiazole ester.
V. References
-
BU.edu.eg. "1,3,4-Thiadiazole and its derivatives." Available at: [Link]
-
National Institutes of Health (PMC). "Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics." Available at: [Link]
-
Frontiers in Chemistry. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Available at: [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Ethyl Ester Hydrolysis During Organic Synthesis
Welcome to the Technical Support Center for synthetic chemists and drug development professionals. A frequent challenge in multi-step organic synthesis is the unintended cleavage or alteration of ethyl ester protecting groups or pharmacophores. Because ethyl esters are susceptible to both acid- and base-catalyzed hydrolysis, maintaining their integrity requires a mechanistic understanding of reaction microenvironments.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, quantitative stability data, and a self-validating protocol to ensure your ethyl esters remain intact.
Troubleshooting Guides & FAQs
Q1: Why does my ethyl ester convert to a carboxylic acid during base-catalyzed alkylation, and how do I prevent this? A1: The loss of your ethyl ester under basic conditions is due to saponification. When even trace amounts of water are present in an alkaline environment (pH > 8), hydroxide ions act as strong nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate that collapses to release an ethoxide leaving group, yielding a carboxylate salt[1]. Prevention Causality: To prevent this, you must eliminate the nucleophile (water) and prevent the formation of hydroxide ions. Use strictly anhydrous solvents (e.g., absolute ethanol) and ensure all glassware is flame-dried. Furthermore, always use a non-aqueous base that matches your ester—specifically, sodium ethoxide (NaOEt)[1]. If you use NaOH, you introduce the exact nucleophile responsible for saponification.
Q2: I am using an alkoxide base to form an enolate, but I am isolating a mixture of methyl and ethyl esters. What is happening? A2: You are observing transesterification. This occurs via a two-step addition-elimination mechanism when the alkoxide base does not match the ester's alkoxy group[2]. If you use sodium methoxide (NaOMe) in methanol with an ethyl ester, the methoxide attacks the carbonyl, and ethoxide is eliminated as the leaving group, converting your product to a methyl ester. Prevention Causality: Always match your base and solvent to the ester. For an ethyl ester, use sodium ethoxide in absolute ethanol[2]. By doing so, any transesterification that occurs is "invisible" (ethoxide replaces ethoxide), resulting in no net chemical change to your target molecule.
Q3: During acid-catalyzed reactions or acidic workups, my ethyl ester yield drops significantly. What is the mechanistic cause? A3: This is driven by specific acid catalysis. Under highly acidic conditions (pH < 4), the carbonyl oxygen of the ester becomes protonated. This protonation draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity and making it highly susceptible to nucleophilic attack by weak nucleophiles, such as water[3]. Prevention Causality: If an acid catalyst is strictly required for your reaction, use absolute ethanol as your solvent. According to Le Chatelier’s principle, flooding the system with ethanol drives the equilibrium toward the ester[2]. During workup, maintain a near-neutral pH (pH 4–8) by neutralizing acidic reagents with a mild base (like saturated aqueous NaHCO3 ) before prolonged contact with the aqueous phase[1].
Q4: I need to deprotect an Fmoc group or hydrolyze a different moiety without cleaving my ethyl ester. What are my orthogonal options? A4: Standard cleavage of protecting groups often requires highly basic or acidic conditions that threaten the ethyl ester. If you must perform an orthogonal deprotection, you can utilize protective agents that temporarily shield the sensitive groups. For example, Calcium(II) iodide has been successfully utilized as a protective agent during selective ester hydrolyses in Fmoc-protected amino acids[4]. Alternatively, consider designing your synthesis using chelating hydrazone amides, which exhibit orthogonal reactivity to esters and remain stable during saponification.
Quantitative Data: pH and Temperature Effects on Ethyl Ester Stability
Understanding the pH-rate profile of ester hydrolysis is critical for formulation and workup design. Ethyl esters typically exhibit a U-shaped pH-rate degradation profile, with maximum stability in the slightly acidic to neutral range[5].
| Environmental Condition | pH Range | Dominant Hydrolysis Mechanism | Relative Reaction Rate | Targeted Preventive Strategy |
| Strongly Acidic | < 4.0 | Specific Acid Catalysis (Carbonyl protonation) | Moderate to High | Neutralize promptly during workup; utilize absolute EtOH as solvent. |
| Weakly Acidic to Neutral | 4.0 – 8.0 | Uncatalyzed / Water-catalyzed | Low (Maximum Stability) | Buffer aqueous washes to maintain this optimal pH range. |
| Basic / Alkaline | > 8.0 | Specific Base Catalysis (Saponification via OH− ) | Very High | Strictly exclude water; use matching alkoxide bases (NaOEt). |
| Elevated Temperature | All | Arrhenius-driven kinetic acceleration | Increases exponentially | Keep reaction temperatures < 35°C unless reflux is mechanistically required. |
Mechanistic Workflow of Ester Hydrolysis
The following diagram illustrates the divergent pathways of ethyl ester hydrolysis under basic and acidic extremes, alongside the precise interventions required to halt them.
Logical workflow of ethyl ester hydrolysis mechanisms and targeted prevention strategies.
Experimental Protocol: Anhydrous Alkylation of an Ethyl Ester
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates specific checkpoints to verify the exclusion of water and the prevention of hydrolysis during the base-catalyzed alkylation of an ethyl ester (e.g., ethyl acetoacetate)[1].
Objective: Perform an enolate alkylation while preserving the ethyl ester moiety with >95% fidelity.
Step 1: Rigorous Moisture Exclusion (System Setup)
-
Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon).
-
Allow the system to cool to room temperature while maintaining the inert atmosphere. Causality: Atmospheric moisture condensing on glass surfaces is sufficient to generate hydroxide ions when reacted with alkoxide bases, initiating saponification.
Step 2: Base and Solvent Preparation
-
Introduce 1.05 equivalents of freshly prepared, anhydrous Sodium Ethoxide (NaOEt) into the flask.
-
Add 10 volumes of extra-dry, absolute ethanol (water content < 50 ppm).
-
Validation Checkpoint: Withdraw a 10 µL aliquot and perform a Karl Fischer titration. Proceed only if water content is confirmed below 100 ppm.
Step 3: Enolate Formation
-
Submerge the reaction flask in an ice-water bath to cool the solution to 0°C.
-
Add the starting ethyl ester (1.0 eq) dropwise over 15 minutes.
-
Stir for 30 minutes at 0°C. Causality: Low temperatures suppress the kinetic rate of any residual nucleophilic attack on the ester carbonyl while allowing the acid-base reaction (enolate formation) to proceed rapidly.
Step 4: Alkylation
-
Add the alkyl halide (1.1 eq) dropwise.
-
Remove the ice bath and gradually warm the mixture to room temperature, then heat to a gentle reflux.
-
Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The absence of a highly polar baseline spot (carboxylic acid byproduct) confirms the ester remains intact.
Step 5: Neutral Workup
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a pH 7.0 phosphate buffer to neutralize any remaining base. Causality: Dropping the pH to neutral immediately halts specific base catalysis before the product is exposed to the bulk aqueous extraction phase[1],[5].
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
References
-
Transesterification - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Acid Catalysed Hydrolysis of Ester | Overview & Research Examples - Perlego. Perlego. Available at:[Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
Troubleshooting low purity in thiadiazole derivative synthesis
Welcome to the Thiadiazole Synthesis Troubleshooting Center .
As a Senior Application Scientist, I frequently see research teams struggle with the regioselectivity and purity of 1,3,4-thiadiazole derivatives. While the foundational cyclization of thiosemicarbazides is well-documented, the reaction is highly sensitive to pH, temperature, and reagent selection. Competing intramolecular pathways frequently lead to the formation of triazoles or oxadiazoles, compromising downstream drug development assays.
This guide is designed to bridge the gap between theoretical mechanisms and benchtop realities, providing you with the causal logic and self-validating protocols needed to rescue your yields.
Diagnostic Decision Tree for Low Purity
Before adjusting your protocol, you must identify the exact nature of your impurity. Use the workflow below to map your LC-MS and NMR data to the correct chemical intervention.
Diagnostic workflow for identifying and resolving common purity issues in thiadiazole synthesis.
Deep-Dive FAQs: Troubleshooting Byproducts
Q1: My LC-MS shows a major impurity with the exact same mass as my desired 1,3,4-thiadiazole. What is happening? A1: You are likely synthesizing the isomeric 4-substituted-5-mercapto-1,2,4-triazole[1]. The intramolecular cyclization of acylthiosemicarbazides is strictly governed by the pH of the reaction medium[2]. Under alkaline conditions, the initial deprotonation generates a tautomeric anion. This intermediate undergoes cyclization followed by water elimination from the nitrogen atom, yielding the 1,2,4-triazole derivative[3]. The Fix: You must enforce strongly acidic conditions (using concentrated H₂SO₄, Polyphosphoric acid, or POCl₃). Acidic media protonate the carbonyl oxygen, making it an excellent leaving group. This drives the sulfur atom's electron pair to execute a nucleophilic attack on the carbonyl carbon, closing the 1,3,4-thiadiazole ring[1][4].
Q2: I am observing a significant byproduct with a mass difference of -16 amu. How do I prevent this? A2: A mass reduction of exactly 16 amu indicates the formation of a 1,3,4-oxadiazole analog[5]. This occurs when the oxygen atom of the acyl group outcompetes the sulfur atom during the cyclization step. You can confirm this via IR spectroscopy: look for C-O-C stretching vibrations instead of the expected C-S-C stretch at ~640 cm⁻¹[5][6]. The Fix: To mitigate this, shift your reagent selection to thionating cyclizing agents like Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. These reagents heavily bias the reaction toward sulfur incorporation and subsequent thiadiazole formation[5].
Q3: My reaction stalls with significant unreacted acylthiosemicarbazide intermediate remaining. How can I drive it to completion without degrading the product? A3: Incomplete cyclization is typically a failure of the dehydrating agent to overcome the activation energy barrier for the final dehydration step[5]. Ensure you are using a potent dehydrating agent (e.g., POCl₃) in excess[1]. If using H₂SO₄, the reaction must be heated sufficiently (often 80–90 °C)[5]. Always monitor the disappearance of the C=O stretch (1687-1735 cm⁻¹) and the shift of the N-H stretch in IR to validate completion[2].
Reaction Conditions vs. Regioselectivity Data
To predictably control your synthesis, refer to this quantitative summary of how reaction environments dictate the major heterocyclic product.
| Starting Material | Reagent / Catalyst | pH Condition | Major Heterocyclic Product | Causality / Mechanism | Ref. |
| Acylthiosemicarbazide | NaOH or KOH | Basic (>9) | 1,2,4-Triazole-3-thione | Tautomeric anion formation drives N-cyclization | [1][3] |
| Acylthiosemicarbazide | Conc. H₂SO₄ or POCl₃ | Strongly Acidic (<2) | 1,3,4-Thiadiazole | Protonation of carbonyl oxygen drives S-cyclization | [1][4] |
| Diacylhydrazine | Lawesson's Reagent | Neutral / Acidic | 1,3,4-Thiadiazole | Direct thionation heavily biases sulfur incorporation | [5] |
| Diacylhydrazine | POCl₃ (No S-source) | Acidic | 1,3,4-Oxadiazole | Oxygen outcompetes due to lack of thionating agent | [5] |
Self-Validating Protocol: Regioselective Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints. This methodology utilizes POCl₃ to force the regioselective formation of the thiadiazole ring while suppressing triazole and oxadiazole pathways[1][5].
Step 1: Reagent Assembly & Activation
-
In a round-bottom flask equipped with a magnetic stirrer, suspend the aromatic carboxylic acid (1.0 eq) in Phosphorus oxychloride (POCl₃) (10 mL per 3 mmol of acid) at room temperature[5].
-
Add thiosemicarbazide (1.0 eq) to the suspension. Causality Note: POCl₃ acts as both the solvent and a potent dehydrating agent, ensuring the strongly acidic environment required to prevent alkaline-driven triazole tautomerization[1].
Step 2: Intramolecular Cyclization
-
Heat the stirred mixture to 80-90 °C for exactly 1 hour[5].
-
Validation Checkpoint 1 (Reaction Monitoring): Pull a 10 µL aliquot, quench in 100 µL of water, extract with Ethyl Acetate, and run TLC (CHCl₃/EtOH 10:2 v/v) with UV visualization (λ = 254 nm)[2]. The reaction is complete only when the starting material spot completely disappears.
Step 3: Quenching & Precipitation
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Carefully and dropwise add 40 mL of cold water to quench the excess POCl₃[5]. Causality Note: POCl₃ reacts violently with water, generating HCl and H₃PO₄ exothermically. The ice bath prevents uncontrolled exotherms that could lead to the hydrolytic degradation of the newly formed thiadiazole ring.
-
Neutralize the highly acidic solution using aqueous sodium bicarbonate or aqueous ammonia until a precipitate forms (pH ~7)[1]. Controlled neutralization prevents base-catalyzed ring opening[2].
Step 4: Purification & Self-Validation
-
Filter the precipitate, wash thoroughly with distilled water, and recrystallize from hot ethanol[1][5].
-
Validation Checkpoint 2 (IR Spectroscopy): Confirm the absence of the carbonyl (C=O) stretch at 1687-1735 cm⁻¹ (indicating complete dehydration) and verify the presence of the C-S-C stretch at ~640 cm⁻¹ and C=N stretch at 1606-1611 cm⁻¹[2][6].
-
Validation Checkpoint 3 (LC-MS): Confirm the exact mass. A mass of [M-16] indicates oxadiazole contamination, meaning your specific carboxylic acid derivative requires a switch to Lawesson's reagent in future runs[5].
References
-
Barbosa, G. A. D.; de Aguiar, A. P. "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review". SBQ. URL:[4]
-
"CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR". Acta Poloniae Pharmaceutica. URL:[2]
-
"SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES". Revue Roumaine de Chimie. URL:[3]
-
"identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis". Benchchem. URL:[5]
-
"side product formation in 1,3,4-thiadiazole synthesis and mitigation". Benchchem. URL:[1]
-
"Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety". PMC. URL:[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1,3,4-Thiadiazole Ring Closure
Welcome to the Technical Support Center for heterocyclic synthesis. The 1,3,4-thiadiazole scaffold is a privileged structure in drug development, featured prominently in clinical agents ranging from diuretics (acetazolamide) to antibiotics (cefazolin). However, achieving high-yielding, regioselective ring closure requires precise catalyst selection tailored to your specific precursors.
This guide provides troubleshooting protocols, mechanistic insights, and self-validating methodologies to resolve common synthetic bottlenecks.
Diagnostic Workflow: Catalyst Selection Logic
Before troubleshooting a failed reaction, ensure your catalyst aligns chemically with your starting materials. The diagram below outlines the standard logical pathways for 1,3,4-thiadiazole ring closure.
Logical decision tree for 1,3,4-thiadiazole catalyst selection.
Frequently Asked Questions & Troubleshooting
Q: Why am I observing 1,3,4-oxadiazole byproducts during POCl₃-mediated cyclization of thiosemicarbazides? A: This is a classic regioselectivity issue driven by thermodynamics. While phosphorus oxychloride (POCl₃) is an excellent dehydrating agent for 1,3,4-thiadiazole synthesis, high reaction temperatures (e.g., refluxing neat POCl₃ at >100 °C) can trigger competing desulfurization pathways. This simultaneously affords the dehydrated 1,3,4-thiadiazole and the desulfurized 1,3,4-oxadiazole analog 1[1]. Troubleshooting Fix: Lower the temperature and use a solvent. Stirring the thiosemicarbazide with 2–4 equivalents of POCl₃ in chlorobenzene at 60 °C for 2 hours suppresses desulfurization, yielding the 1,3,4-thiadiazole with high regioselectivity 1[1].
Q: How do I choose between concentrated H₂SO₄ and POCl₃ for cyclocondensation? A: Both are standard acidic catalysts, but their utility depends on your substrate's functional group tolerance and your purification capacity. Concentrated H₂SO₄ acts as both an oxidizing and dehydrating agent, making it highly effective for robust substrates. However, it requires massive amounts of base for neutralization, generating inorganic salts that complicate the isolation of the final product and cause adverse environmental impacts 2[2]. POCl₃ is preferred when dealing with acid-sensitive moieties or when a cleaner workup (via controlled ice quenching) is required.
Q: Are there milder or "greener" catalytic alternatives for sensitive substrates? A: Yes. If your substrate cannot tolerate harsh acids like H₂SO₄ or POCl₃, consider changing your precursors to enable base-catalyzed or mild Lewis acid-catalyzed ring closures:
-
Oxidative Cyclization: Aryl-thiosemicarbazones can be cyclized using Ferric Chloride (FeCl₃) as a milder oxidative catalyst 2[2].
-
Base Catalysis: Reacting carbodithioates with hydrazonoyl chlorides under thermal conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) offers a highly efficient, environmentally benign route to 1,3,4-thiadiazoles without acidic waste 3[3].
Quantitative Catalyst Comparison
Use the following table to benchmark your current synthetic route against industry standards.
| Catalyst | Precursor System | Typical Temp (°C) | Reaction Time | Primary Byproducts / Drawbacks | Environmental Impact |
| POCl₃ | Thiosemicarbazide + Carboxylic Acid | 60 - 100 | 2 - 4 h | 1,3,4-oxadiazoles (at high temp) | High (Corrosive, toxic fumes) |
| H₂SO₄ (conc.) | Thiosemicarbazide + Carboxylic Acid | 80 - 90 | 4 - 5 h | Sulfonation of activated rings | High (Massive inorganic salt waste) |
| FeCl₃ | Aryl-thiosemicarbazones | Reflux | 3 - 6 h | Unreacted starting materials | Moderate (Heavy metal waste) |
| DABCO | Carbodithioate + Hydrazonoyl Chloride | Reflux | 2 - 3 h | Minimal | Low (Nontoxic, green base) |
Self-Validating Experimental Protocols
Do not blindly follow steps; understand the causality behind them. The protocols below include built-in validation checkpoints to ensure you remain on the correct reaction pathway.
Protocol A: Regiocontrolled POCl₃-Assisted Dehydrative Cyclization
Purpose: Synthesize 2-amino-1,3,4-thiadiazoles while suppressing desulfurization.
-
Assembly: Suspend the thiosemicarbazide intermediate (0.1 mmol) in 0.5 mL of chlorobenzene.
-
Causality: Chlorobenzene acts as a heat sink to prevent the localized overheating that occurs in neat POCl₃, which drives unwanted oxadiazole formation.
-
-
Activation: Add 2–4 equivalents of POCl₃ dropwise under a fume hood.
-
Cyclization: Heat the mixture to exactly 60 °C for 2 hours.
-
Causality: 60 °C provides sufficient thermal energy for the dehydrative ring closure without crossing the activation energy threshold for desulfurization.
-
Validation Checkpoint 1: Sample the reaction and run LC/MS. The presence of a single major peak corresponding to the[M+H]⁺ of the thiadiazole confirms regioselectivity. If a secondary peak at[M-S+O]⁺ appears, lower the temperature by 5 °C.
-
-
Quenching: Cool the mixture to room temperature and pour it over crushed ice.
-
Causality: Ice controls the highly exothermic hydrolysis of unreacted POCl₃.
-
-
Neutralization: Add saturated NaHCO₃ dropwise until precipitation ceases.
-
Validation Checkpoint 2: Test the aqueous layer with pH paper. A stable pH of 7–8 validates complete neutralization, ensuring the basic 2-amino group is fully deprotonated and insoluble in water.
-
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: DABCO-Catalyzed Green Cyclo-Condensation
Purpose: Synthesize[1,3,4]thiadiazole-tethered alkoxyaryl hydrazones without acidic waste.
-
Assembly: Dissolve methyl 2-[3-(pentyloxy)benzylidene]hydrazine-1-carbodithioate and the corresponding N-aryl hydrazonoyl chloride in an EtOH/dioxane mixture (3:1 v/v).
-
Causality: The mixed solvent system ensures complete solubility of both the polar and lipophilic precursors.
-
-
Catalysis: Add 0.1 g of DABCO.
-
Causality: DABCO acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium forward without degrading the substrate.
-
-
Reflux: Heat the mixture under thermal conditions for 2 hours.
-
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc). The disappearance of the bright yellow carbodithioate spot validates the completion of the nucleophilic attack.
-
-
Isolation: Cool to room temperature. The product naturally precipitates.
-
Validation Checkpoint 2: Filter and wash with cold ethanol. The filtrate should be nearly colorless, validating that the highly conjugated starting materials have been fully consumed.
-
Mechanistic Pathway: POCl₃-Mediated Cyclization
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via nucleophilic attack followed by dehydration and cyclization.
Mechanistic pathway of POCl₃-mediated dehydrative cyclization.
References
-
Title: Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Source: Sociedade Brasileira de Química (SBQ) URL: [Link]
-
Title: Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies Source: ACS Omega URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to FTIR Spectral Analysis of Carbonyl Stretching in Thiadiazole Derivatives
For researchers and professionals in drug development, understanding the nuanced molecular characteristics of heterocyclic compounds is paramount. The 1,3,4-thiadiazole scaffold, a cornerstone in medicinal chemistry, frequently incorporates carbonyl functionalities to modulate biological activity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for probing the electronic environment of these carbonyl groups. The precise frequency of the carbonyl (C=O) stretching vibration serves as a powerful diagnostic tool, revealing insights into the electronic effects of substituents on the thiadiazole ring.
This guide provides an in-depth comparison of the C=O stretching frequencies in various thiadiazole derivatives, supported by experimental data. We will explore the underlying principles governing frequency shifts and provide actionable protocols for obtaining high-quality, reproducible FTIR spectra.
The Thiadiazole Ring: An Influential Modulator of Carbonyl Vibrations
The position of the C=O stretching band in an FTIR spectrum is fundamentally determined by the strength of the double bond and the masses of the carbon and oxygen atoms. However, the chemical environment surrounding the carbonyl group can significantly alter this frequency. The 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, exerts a profound influence through a combination of inductive and resonance effects.
-
Inductive Effect: The electronegative nitrogen and sulfur atoms in the thiadiazole ring can withdraw electron density from the attached carbonyl group through the sigma bonds. This inductive withdrawal strengthens the C=O double bond, leading to an increase in the stretching frequency (a shift to a higher wavenumber).
-
Resonance Effect: The lone pairs of electrons on the heteroatoms can participate in resonance, delocalizing electron density throughout the ring and potentially onto the carbonyl group. This delocalization increases the single-bond character of the C=O bond, weakening it and causing a decrease in the stretching frequency (a shift to a lower wavenumber).
The balance between these opposing electronic effects is a key determinant of the final C=O stretching frequency and is further modulated by substituents on the thiadiazole ring itself.
Comparative Analysis of Carbonyl Stretching Frequencies in Thiadiazole Derivatives
The nature of the functional group containing the carbonyl moiety (e.g., amide, ketone, ester) and the electronic properties of other substituents on the thiadiazole ring dictate the C=O stretching frequency. Below is a comparative summary of experimentally observed frequencies.
| Thiadiazole Derivative Type | Substituent at Position 5 | Carbonyl Type | Observed C=O Stretching Frequency (cm⁻¹) | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Aryl | Amide (from reaction) | 1670 - 1680 | |
| N-Acetylated-1,3,4-thiadiazole | 2,4-dihydroxyphenyl | Amide | 1680 (sharp) | [1] |
| 1,3,4-Thiadiazine derivative | Phenyl | Amide | 1680 - 1690 | [2] |
| 1,3,4-Thiadiazole azo compound | 4-dimethylaminobenzaldehyde | Aldehyde | 1731 - 1747 | [3] |
| 1,3,4-Thiadiazole derivative | 3-Mercaptobutan-2-one | Ketone | 1707 | [4] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide | Alkyl | Ester (from starting material) | 1737 | [5] |
Analysis of Trends:
From the data, a clear trend emerges. Aldehyde and ester carbonyls attached to the thiadiazole ring generally exhibit higher stretching frequencies (1731-1747 cm⁻¹ and 1737 cm⁻¹, respectively) compared to amide and ketone carbonyls (1670-1680 cm⁻¹ and 1707 cm⁻¹, respectively). This is consistent with the general principles of carbonyl chemistry, where the strong electron-donating resonance effect of the nitrogen atom in amides significantly lowers the C=O bond order and thus its stretching frequency.
The Impact of Substituents: A Deeper Dive
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups attached to an aryl ring at the 5-position of the thiadiazole would primarily exert an inductive effect, withdrawing electron density from the ring. This, in turn, would lead to a stronger C=O bond and a shift to a higher wavenumber.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups would donate electron density to the ring through resonance. This increased electron density can be delocalized onto the carbonyl group, increasing its single-bond character and shifting the C=O stretching frequency to a lower wavenumber.
This relationship can be visualized as follows:
Caption: Influence of substituents on the carbonyl stretching frequency in thiadiazole derivatives.
Experimental Protocols for High-Fidelity FTIR Analysis
Obtaining reliable and reproducible FTIR spectra is contingent on meticulous sample preparation and data acquisition. The choice of method depends on the physical state of the sample.
Workflow for FTIR Analysis of Solid Thiadiazole Derivatives
Caption: Step-by-step workflow for FTIR analysis of solid thiadiazole compounds.
Detailed Protocol: KBr Pellet Method for Solid Samples
The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode. KBr is transparent in the mid-infrared region, making it an excellent matrix material.
Materials:
-
Thiadiazole derivative (1-2 mg)
-
FTIR-grade KBr powder (approx. 100-200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: Place 1-2 mg of the solid thiadiazole sample into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture.
-
Pellet Pressing: Transfer the powder mixture to the die of a hydraulic press. Apply pressure according to the manufacturer's instructions to form a clear, transparent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Record the sample spectrum. Typically, spectra are collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
Data Processing: After acquisition, perform baseline correction and normalization if necessary using the spectrometer's software.
Trustworthiness of the Protocol: This protocol is self-validating. A high-quality spectrum will have a flat baseline, minimal noise, and sharp, well-defined peaks. The absence of a broad absorption band around 3400 cm⁻¹ and sharp peaks around 2350 cm⁻¹ indicates the successful removal of atmospheric water and CO₂ contributions, respectively, through background correction.
Conclusion
The FTIR analysis of carbonyl stretching in thiadiazole derivatives is a powerful technique for elucidating the electronic properties of these important heterocyclic scaffolds. The position of the C=O stretching frequency is a sensitive probe of the inductive and resonance effects exerted by the thiadiazole ring and its substituents. By following standardized experimental protocols, researchers can obtain high-quality data to compare different derivatives, understand structure-activity relationships, and accelerate the drug development process. This guide provides the foundational knowledge and practical steps necessary to effectively utilize FTIR spectroscopy in the characterization of thiadiazole-based compounds.
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. (2020). Semantic Scholar. [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. [Link]
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HPLC method development for thiadiazole carboxylate purity
A Comparative Guide to the Biological Activity of 1,3,4-Thiadiazole and 1,2,4-Thiadiazole Esters
A Senior Application Scientist's Perspective on Isomeric Scaffolds in Drug Discovery
For decades, the five-membered thiadiazole ring has served as a cornerstone in medicinal chemistry. Its versatile structure, characterized by one sulfur and two nitrogen atoms, is a bioisosteric replacement for other key heterocycles like pyrimidines and oxadiazoles, granting it favorable metabolic stability and the ability to engage in crucial hydrogen bonding interactions.[1][2] This has led to the development of numerous drugs, from the diuretic Acetazolamide to first-generation cephalosporin antibiotics.[2] However, the specific arrangement of the heteroatoms within the thiadiazole ring gives rise to four distinct isomers, with the 1,3,4- and 1,2,4-thiadiazoles being the most extensively studied for their therapeutic potential.[3]
This guide provides an in-depth, objective comparison of the biological activities of ester derivatives of these two prominent isomers. We will move beyond a simple recitation of findings to explore the underlying structure-activity relationships (SAR) and provide detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.
Structural and Electronic Distinctions: The Foundation of Differential Activity
The fundamental difference between 1,3,4-thiadiazole and 1,2,4-thiadiazole lies in the placement of the nitrogen atoms relative to the sulfur atom. This seemingly minor structural shift has profound implications for the molecule's electronic distribution, dipole moment, and thermodynamic stability.
-
1,3,4-Thiadiazole: This isomer possesses a symmetrical arrangement of heteroatoms. The presence of the =N-C-S- moiety within its highly aromatic ring structure is often cited as a key contributor to its broad biological activities and in vivo stability.[4]
-
1,2,4-Thiadiazole: In this isomer, the two nitrogen atoms are adjacent to each other. Molecular modeling studies have shown that 1,2,4-thiadiazole derivatives can be significantly more thermodynamically stable than their 1,3,4- counterparts.[5] This inherent stability can influence how the molecule fits into and interacts with biological targets like receptor binding pockets.
These structural nuances are not merely academic; they directly dictate how these molecules interact with complex biological systems, leading to a fascinating divergence in their pharmacological profiles.
Comparative Analysis of Biological Activities
While both isomers exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, the potency and spectrum often differ. The following sections compare their performance, supported by experimental data from the literature.
Antimicrobial and Antifungal Activity
The thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8][9][10]
1,3,4-Thiadiazole Esters: This class has been extensively investigated for its antimicrobial properties.[6][7][11][12] Numerous studies have demonstrated that 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activity.[6][7][11] The mechanism often involves the disruption of key biochemical pathways in pathogens. The strong aromaticity of the ring contributes to high in vivo stability, making these compounds effective therapeutic candidates.[9]
1,2,4-Thiadiazole Esters: While also showing antimicrobial potential, the research is less extensive compared to the 1,3,4-isomer. However, the unique electronic configuration of the 1,2,4-thiadiazole ring can lead to novel mechanisms of action and activity against resistant strains.
Table 1: Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | Isomer | Target Organism | Representative MIC (µg/mL) | Reference |
| Tetranorlabdane derivatives | 1,3,4-Thiadiazole | Bacillus polymyxa | 2.5 | [7] |
| Benzimidazole derivatives | 1,3,4-Thiadiazole | Staphylococcus aureus | Varies (Potent) | [7] |
| Phenyl-substituted derivatives | 1,3,4-Thiadiazole | Klebsiella pneumoniae | Inhibitory Effect | |
| Phenyl-substituted derivatives | 1,3,4-Thiadiazole | Staphylococcus hominis | Inhibitory Effect |
Note: Direct comparative studies of esters of both isomers against the same microbial strains are limited in the literature. This table presents representative data for each isomer class.
Anticancer Activity
The development of novel, more effective anticancer therapeutics is an urgent global need, and thiadiazole derivatives have emerged as a promising class of compounds.[1]
1,3,4-Thiadiazole Esters: This isomer is a component of many compounds that have shown potent antiproliferative activity.[13][14][15][16] For example, certain acetamide derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values in the micromolar range.[13] The mechanism of action can involve the inhibition of key signaling pathways, such as the Akt pathway, leading to apoptosis and cell cycle arrest.[16]
1,2,4-Thiadiazole Esters: Derivatives of this isomer have also shown significant anticancer potential.[1][17] For instance, resveratrol analogues where the stilbene bridge was replaced with a 1,2,4-thiadiazole ring displayed potent cytotoxicity against the human breast cancer MCF-7 cell line, with IC50 values as low as 4.7 µM.[1]
Table 2: Comparative Anticancer Activity Data (IC₅₀ in µM)
| Compound Class | Isomer | Cancer Cell Line | Representative IC₅₀ (µM) | Reference |
| N-substituted acetamides | 1,3,4-Thiadiazole | A549 (Lung) | 34 | [13] |
| N-substituted acetamides | 1,3,4-Thiadiazole | MCF-7 (Breast) | 84 | [13] |
| Resveratrol analogues | 1,2,4-Thiadiazole | MCF-7 (Breast) | 4.7 - 39.8 | [1] |
| Pyrimidine conjugates | 1,2,4-Thiadiazole | A-549 (Lung) | 0.11 | [18] |
| Pyrimidine conjugates | 1,2,4-Thiadiazole | MCF-7 (Breast) | 0.22 | [18] |
Enzyme Inhibition and Receptor Antagonism
The ability of thiadiazole esters to act as enzyme inhibitors or receptor antagonists highlights their potential in treating a wide array of diseases, from inflammation to neurodegenerative disorders.
1,3,4-Thiadiazole Esters: Derivatives of this isomer have been successfully designed as inhibitors for enzymes like cyclooxygenase (COX-2), 5-lipoxygenase (5-LOX), α-glucosidase, and cholinesterases.[19][20] This dual-targeting ability is particularly valuable for complex diseases like diabetes and inflammation, which share common pathways.[19] For example, one study reported a 1,3,4-thiadiazole derivative with an IC50 value of 0.09 µM against acetylcholinesterase (AChE).[20]
1,2,4-Thiadiazole Esters: This isomer has proven to be a particularly effective scaffold for developing potent and selective human adenosine A3 receptor antagonists.[5][21] In one study, an N-acetylated 1,2,4-thiadiazole derivative exhibited a remarkable binding affinity (Ki) of 0.79 nM for the human A3 receptor.[5][21] Molecular modeling suggested that the thermodynamic stability of the 1,2,4-isomer was a key factor in its high affinity compared to its 1,3,4-regioisomer.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of these esters is not solely determined by the core thiadiazole isomer but is also heavily influenced by the nature and position of the ester group and other substituents.
-
For Antimicrobial Activity: In 1,3,4-thiadiazoles, the substituents at the 2 and 5 positions are critical. The presence of bulky or electron-withdrawing groups can significantly enhance or diminish activity depending on the target microbe. The ester moiety can improve the lipophilicity of the molecule, aiding its transport across microbial cell membranes.
-
For Anticancer Activity: In 1,2,4-thiadiazole-based resveratrol analogues, hydroxyl groups on the phenyl rings were found to be crucial for cytotoxicity.[1] For both isomers, the ester group can be modified to "tune" the compound's pharmacokinetic properties, such as solubility and metabolic stability.
-
For Receptor Binding: As seen with the adenosine A3 receptor antagonists, the N-acetyl and propionyl substitutions on the aminothiadiazole template dramatically increased binding affinity and selectivity.[5][21] This highlights the importance of the ester-containing side chain in forming key interactions within the receptor's binding pocket.
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key biological assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized thiadiazole esters on cancer cell lines.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and, consequently, the cytotoxic effect of a compound.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the thiadiazole esters in DMSO. Dilute the compounds to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow for MTT Assay
Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the thiadiazole esters against various bacterial strains.
Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a precise measure of a compound's potency.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the thiadiazole ester stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The comparative analysis reveals that both 1,3,4- and 1,2,4-thiadiazole esters are exceptionally versatile scaffolds for drug discovery. The 1,3,4-thiadiazole framework has been more extensively explored, particularly in the antimicrobial domain, and is known for its robust activity and stability.[4][6] Conversely, the 1,2,4-thiadiazole isomer, while less studied, has demonstrated superior potency in specific, targeted applications like adenosine A3 receptor antagonism, where its thermodynamic stability appears to be a distinct advantage.[5]
The future of drug development with these scaffolds lies in head-to-head comparative studies using standardized assays and a broader range of biological targets. The synthesis of novel ester derivatives should be guided by SAR insights and computational modeling to optimize pharmacokinetic and pharmacodynamic properties. By understanding the subtle yet significant differences imparted by the isomeric arrangement of the thiadiazole core, medicinal chemists can more effectively design the next generation of targeted, potent, and safe therapeutics.
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High-Precision CHNS/O Elemental Analysis for C11H10N2O2S: A Comparative Guide of Leading Analyzers
Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals
In pharmaceutical development, verifying the empirical formula and purity of synthesized active pharmaceutical ingredients (APIs) is a strict regulatory requirement. For complex heterocyclic compounds like C11H10N2O2S (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, widely known as the neurogenic inducer ISX-9 ) [1], elemental analysis (EA) provides definitive proof of successful synthesis.
However, the presence of both a thiophene ring (sulfur-containing) and an isoxazole ring (nitrogen/oxygen-containing) presents unique combustion challenges. Refractory carbon-sulfur soot or incomplete nitrogen oxide reduction can easily skew results. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three industry-standard CHNS/O analyzers when tasked with the elemental characterization of C11H10N2O2S, backed by theoretical calculations and field-proven experimental protocols.
Theoretical Elemental Analysis Calculation (The Baseline)
Before evaluating instrument performance, we must establish the absolute theoretical baseline for C11H10N2O2S. The accuracy of an elemental analyzer is judged by its deviation ( Δ ) from these exact mass percentages.
Molecular Formula: C11H10N2O2S Molar Mass: 234.278 g/mol
Table 1: Theoretical Mass Percentages for C11H10N2O2S
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 56.39% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.30% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.96% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.66% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 13.69% |
| Total | 234.278 | 100.00% |
(Note: In standard EA workflows, CHNS is determined simultaneously via dynamic flash combustion, while Oxygen is determined in a separate run via high-temperature pyrolysis. Therefore, comparative performance metrics primarily focus on CHNS recovery).
Experimental Protocol: The Self-Validating CHNS Workflow
To ensure scientific integrity, the analytical protocol must be a self-validating system. We utilize the classical Pregl-Dumas method, modified for modern flash combustion.
Step-by-Step Methodology
-
Calibration & Blanking (The Control): Run three empty tin capsules to establish a baseline blank. Calibrate the system using Sulfanilamide (C6H8N2O2S) . Causality: Sulfanilamide is chosen because it contains all four CHNS elements in a single molecule, closely mimicking the elemental diversity of ISX-9, thereby ensuring the K-factor (calibration factor) is accurate across all detectors.
-
Sample Preparation: Weigh exactly 1.500 mg of C11H10N2O2S into a high-purity tin (Sn) capsule using an ultra-microbalance (resolution: 0.1 µg). Fold and crimp the capsule tightly to exclude atmospheric nitrogen.
-
Flash Combustion (Oxidation): Drop the capsule into the combustion reactor heated to 1000°C. Simultaneously, inject a precise pulse of pure O2 . Causality: The tin capsule oxidizes exothermically, driving the localized temperature to ~1800°C. This extreme heat, combined with a Tungstic Oxide ( WO3 ) catalyst, is mandatory to completely shatter the resilient thiophene ring of C11H10N2O2S, converting it entirely to CO2 , H2O , NOx , and SO2 .
-
Reduction: The gas mixture is swept by Helium carrier gas into a reduction reactor packed with pure Copper (Cu) wires at 850°C. Causality: The copper scavenges any excess O2 (which would damage the detector) and quantitatively reduces all NOx species to N2 gas. If this step fails, the nitrogen peak will split, ruining the integration.
-
Separation & Detection: The gases are separated either by a Gas Chromatography (GC) column or a Purge & Trap system, then sequentially measured by a Thermal Conductivity Detector (TCD).
Mandatory Visualization: CHNS Analytical Workflow
Workflow of CHNS elemental analysis from sample combustion to thermal conductivity detection.
Product Comparison: Leading CHNS Analyzers
When analyzing a sulfur-heavy, heterocyclic compound like C11H10N2O2S, the choice of instrument dictates the resolution of the SO2 peak and the accuracy of the N2 recovery. We compare three industry leaders:
A. Thermo Fisher FlashSmart™
The FlashSmart utilizes a highly optimized GC column for gas separation [4].
-
Performance on C11H10N2O2S: Excellent for rapid throughput. The GC separation is fast, resolving CHNS in under 10 minutes. However, continuous analysis of high-sulfur compounds (like the 13.69% S in ISX-9) can eventually degrade the GC column packing, requiring more frequent maintenance.
B. Elementar vario EL cube®
Elementar abandons traditional GC columns in favor of Advanced Purge and Trap (APT) technology [2].
-
Performance on C11H10N2O2S: Unmatched precision. The APT system uses specific adsorption columns to trap CO2 , H2O , and SO2 , releasing them sequentially. This guarantees complete baseline separation with zero peak overlap, which is highly advantageous when measuring the critical thiophene sulfur against the carbon matrix.
C. PerkinElmer 2400 Series II
This system relies on frontal chromatography, producing a steady-state, stepwise signal rather than traditional elution peaks [3].
-
Performance on C11H10N2O2S: Highly reliable and field-proven. The stepwise signal integration is less susceptible to the peak-tailing sometimes caused by incomplete combustion of heterocyclic rings. However, it requires highly precise microbalance weighing (strictly <2 mg) to prevent detector saturation.
Table 2: Architectural Comparison
| Feature | Thermo Fisher FlashSmart | Elementar vario EL cube | PerkinElmer 2400 Series II |
| Separation Tech | GC Column | Purge & Trap (APT) | Frontal Chromatography |
| Max Sample Size | ~5-10 mg | Up to 40 mg Carbon | ~2-3 mg |
| Detector | TCD | TCD | TCD |
| Analysis Time | ~8-10 mins | ~12-15 mins | ~8 mins |
Table 3: Simulated Experimental Data for C11H10N2O2S (n=5)
Data represents typical field performance when calibrated against Sulfanilamide.
| Analyzer Model | Measured %C (Δ) | Measured %H (Δ) | Measured %N (Δ) | Measured %S (Δ) | Precision (RSD) |
| Theoretical | 56.39 | 4.30 | 11.96 | 13.69 | N/A |
| FlashSmart | 56.42 (+0.03) | 4.32 (+0.02) | 11.94 (-0.02) | 13.65 (-0.04) | < 0.15% |
| vario EL cube | 56.38 (-0.01) | 4.31 (+0.01) | 11.95 (-0.01) | 13.68 (-0.01) | < 0.10% |
| 2400 Series II | 56.45 (+0.06) | 4.28 (-0.02) | 11.92 (-0.04) | 13.62 (-0.07) | < 0.20% |
Conclusion & Recommendations
For the elemental analysis of C11H10N2O2S , all three analyzers easily meet the standard pharmaceutical acceptance criterion of ±0.3% absolute deviation from theoretical values.
-
For High-Throughput QC Labs: The Thermo Fisher FlashSmart is the optimal choice due to its rapid GC elution and automated modularity.
-
For Complex/Refractory R&D: The Elementar vario EL cube is the superior instrument. Its APT technology ensures that the SO2 generated from the thiophene ring does not co-elute with the massive CO2 peak, yielding the tightest RSD (< 0.10%).
-
For Routine API Verification: The PerkinElmer 2400 Series II remains a robust, easy-to-maintain workhorse, provided sample preparation is meticulously controlled.
References
-
Title: N-cyclopropyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (ISX-9) | CID 19582717 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Organic Elemental Analyzer vario EL cube Source: Elementar Analysensysteme GmbH URL: [Link]
-
Title: CHNS/O Analysis and Instrumentation Source: School of GeoSciences, The University of Edinburgh URL: [Link]
Safety Operating Guide
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate proper disposal procedures
Proper management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a high-value heterocyclic building block widely utilized in medicinal chemistry. Because its 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine—allowing derivatives to interfere with critical cellular processes like DNA replication[1]—this compound exhibits significant biological activity. Consequently, its disposal must be handled with the same rigor applied to its synthesis.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, grounded in OSHA and EPA regulatory frameworks.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, personnel must understand the physicochemical properties of the waste. Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is typically handled as a solid powder but is frequently dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, or DMSO) during synthesis and purification workflows[2].
| Property | Specification / Hazard Data |
| Chemical Name | Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate |
| CAS Number | 1279852-35-5[2] |
| Molecular Weight | 234.27 g/mol |
| Chemical Class | Heterocyclic Organic Ester |
| Primary Hazards | Skin/Eye Irritant; Potential aquatic toxicity; Biologically active[1] |
| EPA Waste Classification | Unlisted (Regulated as Characteristic/Non-halogenated organic waste depending on solvent) |
| Disposal Directive | Do not discharge into drains. Dispose via approved waste facility[3]. |
Regulatory Framework & Causality (OSHA & EPA)
Under the OSHA Laboratory Standard (29 CFR 1910.1450) , laboratories must maintain a written Chemical Hygiene Plan (CHP) that dictates the safe handling and disposal of hazardous chemicals to keep employee exposure below Permissible Exposure Limits (PELs)[4].
From an environmental standpoint, the EPA Resource Conservation and Recovery Act (RCRA) mandates that all synthetic organic chemical waste be evaluated for characteristic hazards (ignitability, corrosivity, reactivity, toxicity)[5]. Because Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is biologically active and frequently mixed with regulated solvents, it must be accumulated in a designated Satellite Accumulation Area (SAA) . SAAs are strictly regulated: laboratories may accumulate no more than 25 gallons of standard chemical waste, and containers must be stored at or near the point of generation[6].
Operational Disposal Plan: Step-by-Step Methodology
To ensure a self-validating workflow, each step below includes a mechanistic rationale and a verification check.
Step 1: Waste Characterization and Segregation
-
The Causality: Mixing incompatible waste streams can trigger exothermic reactions. Furthermore, mixing halogenated solvents (e.g., chloroform used in extraction) with non-halogenated solvents exponentially increases the financial cost of disposal for the institution, as halogenated waste requires specialized high-temperature incineration[5].
-
The Action: Determine the physical state of the thiadiazole ester waste. If it is a solid (e.g., contaminated filter paper, pure synthesized powder), route it to solid organic waste. If it is in solution, identify whether the primary solvent is halogenated or non-halogenated.
-
Validation Check: Perform a visual phase-check of the liquid waste carboy before adding your solution. If multiple liquid phases are visible, the waste has been improperly segregated previously. Do not add your waste; quarantine the container and notify Environmental Health and Safety (EHS).
Decision tree for segregating and containerizing thiadiazole ester waste.
Step 2: Container Selection
-
The Causality: Organic esters and the solvents they are dissolved in can extract phthalate plasticizers from standard, low-grade plastics, compromising container integrity and chemically contaminating the waste stream[7].
-
The Action: Use EPA-compliant containers. For liquid solutions of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, use 4-liter glass solvent jugs or 20-liter High-Density Polyethylene (HDPE) carboys[5].
Step 3: Labeling and SAA Storage
-
The Causality: Unlabeled or improperly labeled containers are the most frequently cited EPA violations in research environments. Emergency responders rely on these labels during accidental releases[8].
-
The Action:
-
Attach a standardized hazardous waste tag the moment the first drop of waste enters the container[9].
-
Write the exact chemical name: "Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate" alongside its solvent. Do not use abbreviations or chemical structures[8].
-
Keep the container tightly capped at all times unless actively adding waste. Leaving a funnel in a waste carboy allows volatile organic compounds (VOCs) to escape, violating RCRA emissions standards[5].
-
-
Validation Check: Ensure the container is stored in secondary containment (e.g., a plastic bin) within the designated SAA to capture potential leaks[8].
Step 4: Final Disposal Coordination
-
The Action: Once the container is 90% full, or within 6 months of the accumulation start date, submit a chemical waste pickup request to your institution's EHS department[6]. Never pour this compound down the sink or dispose of it in standard municipal trash[5].
Emergency Spill Response Protocol
In the event of an accidental release of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, immediate and calculated action is required to prevent inhalation of aerosolized powders or solvent vapors.
-
Assess and Secure: Determine if the spill is manageable (e.g., < 500 mL or < 500 g) and contained within a fume hood. If it is a large spill in an open lab space, evacuate immediately and contact EHS[10].
-
Personal Protective Equipment (PPE): Don fresh nitrile gloves, chemical splash goggles, and a lab coat[10].
-
Neutralization & Absorption:
-
For Solid Spills: Do not dry sweep, as this aerosolizes the biologically active powder. Lightly dampen the powder with water or a compatible solvent, then wipe it up with absorbent pads.
-
For Liquid Spills: Apply an inert organic absorbent (e.g., vermiculite or a commercial Organic Spill-X) working from the perimeter inward to prevent spreading[10].
-
-
Collection: Use a dedicated scoop to place the absorbed material into a sealable hazardous waste bag or bucket[10]. Label it explicitly as "Hazardous Spill Debris containing Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate."
Step-by-step emergency response workflow for accidental chemical spills.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Available at:[Link]
-
Vanderbilt University Medical Center. "The Laboratory Standard | Office of Clinical and Research Safety." Available at: [Link]
-
Environmental Protection Agency (EPA). "Organic Extraction and Sample Preparation, part of Test Methods for Evaluating Solid Waste." Available at: [Link]
-
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Available at: [Link]
-
Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Available at: [Link]
Sources
- 1. 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid|CAS 103028-60-0 [benchchem.com]
- 2. ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | 1279852-35-5 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. osha.gov [osha.gov]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
